1-(3-Fluorophenyl)-2-methylpropan-2-amine: Structural, Pharmacodynamic, and Synthetic Profiling
Executive Summary 1-(3-Fluorophenyl)-2-methylpropan-2-amine (also known as 3-Fluoro-phentermine or m-fluoro-phentermine) is a halogenated derivative of the widely studied anorectic agent phentermine. As a rigid, sterical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Fluorophenyl)-2-methylpropan-2-amine (also known as 3-Fluoro-phentermine or m-fluoro-phentermine) is a halogenated derivative of the widely studied anorectic agent phentermine. As a rigid, sterically hindered phenethylamine, this compound is of significant interest to neuropharmacologists and drug development professionals investigating monoamine transporter dynamics, Trace Amine-Associated Receptor 1 (TAAR1) agonism, and novel therapeutics for metabolic or substance use disorders.
By introducing a fluorine atom at the meta-position of the phenyl ring, the molecule achieves altered lipophilicity and metabolic resistance compared to its parent compound. This whitepaper synthesizes the physicochemical properties, structural-activity relationships (SAR), and self-validating experimental protocols necessary for the rigorous preclinical evaluation of this compound.
Understanding the baseline molecular descriptors is critical for predicting blood-brain barrier (BBB) permeability and pharmacokinetic distribution. The data below is aggregated from computational models and structural databases .
Property
Value
Clinical / Pharmacological Significance
IUPAC Name
1-(3-fluorophenyl)-2-methylpropan-2-amine
Standardized nomenclature for synthesis.
CAS Registry Number
1840-78-4
Primary identifier for chemical sourcing .
PubChem CID
43317084
Database identifier for computational docking.
Molecular Formula
C₁₀H₁₄FN
Indicates a highly lipophilic halogenated scaffold.
The pharmacological profile of 1-(3-fluorophenyl)-2-methylpropan-2-amine is driven by two critical structural motifs:
The
-Dimethyl Motif
Unlike standard amphetamines which possess a single
-methyl group, the -dimethyl substitution (the "phentermine" scaffold) creates severe steric hindrance around the amine. Causality: This steric bulk prevents oxidative deamination by Monoamine Oxidase (MAO) enzymes. Consequently, the molecule exhibits a significantly extended biological half-life and acts primarily as a monoamine releaser rather than a substrate for rapid degradation .
The 3-Fluoro (meta-Fluoro) Substitution
Halogenation at the meta-position dramatically alters the target binding profile. While unsubstituted phentermine is highly selective for dopamine (DA) and norepinephrine (NE) efflux with negligible serotonin (5-HT) activity, meta-fluorination in amphetamine analogs typically increases the relative affinity for the Serotonin Transporter (SERT) . Furthermore, the highly electronegative C-F bond blocks cytochrome P450-mediated aromatic hydroxylation at the 3-position, forcing metabolism through alternative, slower pathways (e.g., aliphatic hydroxylation or N-oxidation).
Mechanistic Pathway of Monoamine Release
Like its parent compound, 3-fluoro-phentermine acts as an agonist at the intracellular TAAR1 receptor. Upon entering the presynaptic neuron via monoamine transporters, it binds to TAAR1, initiating a kinase cascade that phosphorylates the transporter, ultimately reversing its direction to pump neurotransmitters into the synaptic cleft.
Fig 1. Mechanism of TAAR1-mediated monoamine efflux by 3-F-phentermine.
Experimental Protocols
To rigorously evaluate this compound, researchers must utilize self-validating workflows. Below are the standard protocols for its chemical synthesis and in vitro pharmacological evaluation.
Protocol A: Chemical Synthesis via Nitroaldol Condensation
Objective: Synthesize 1-(3-fluorophenyl)-2-methylpropan-2-amine with high regioselectivity.
Causality & Expertise: Utilizing 2-nitropropane directly installs the
-dimethyl group in a single step, bypassing the poor yields and over-alkylation risks associated with Grignard additions to nitriles.
Condensation: React 3-fluorobenzyl chloride with the sodium salt of 2-nitropropane in absolute ethanol under reflux for 8 hours.
Extraction: Quench with water, extract the aqueous layer with diethyl ether, and concentrate to yield the intermediate 1-(3-fluorophenyl)-2-methyl-2-nitropropane.
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and subject the mixture to catalytic hydrogenation (H₂, 50 psi) at room temperature for 12 hours.
Purification: Filter through Celite to remove the catalyst. Acidify the filtrate with ethereal HCl to precipitate 1-(3-fluorophenyl)-2-methylpropan-2-amine hydrochloride.
Self-Validation System:
Intermediate Check: Verify the nitro intermediate via FT-IR (confirming strong NO₂ stretching at ~1550 and ~1350 cm⁻¹).
Final Product Check: Validate via ¹H-NMR. The successful reduction is confirmed by the disappearance of the nitro-adjacent protons and the emergence of a broad singlet integrating for 2H (NH₂) that exchanges with D₂O.
Protocol B: In Vitro Monoamine Efflux Assay
Objective: Quantify the EC₅₀ of transporter-mediated monoamine release.
Causality & Expertise: We utilize HEK293 cells stably transfected with human DAT, NET, or SERT rather than crude brain synaptosomes. Because phentermine derivatives lack Vesicular Monoamine Transporter 2 (VMAT2) affinity, using transfected cells isolates the plasma membrane transporter reversal mechanism without confounding intracellular vesicular leakage.
Cell Culture: Seed hDAT, hNET, or hSERT expressing HEK293 cells in 96-well plates and culture to 80% confluency.
Pre-loading: Incubate cells with tritiated neurotransmitters (³H-DA, ³H-NE, or ³H-5-HT) for 30 minutes to load the cytosolic space.
Washing: Wash cells three times with Krebs-Ringer-HEPES (KRH) buffer to remove extracellular radioligands.
Compound Incubation: Add 1-(3-fluorophenyl)-2-methylpropan-2-amine at log-scale concentrations (1 nM to 10 μM) and incubate for exactly 20 minutes at 37°C.
Quantification: Collect the extracellular buffer and measure the effluxed tritium using liquid scintillation counting.
Self-Validation System: Parallel control wells must be pre-treated with a potent, selective reuptake inhibitor (e.g., GBR-12909 for DAT). If the observed ³H-efflux is genuinely transporter-mediated (and not an artifact of membrane lysis), the inhibitor will completely block the 3-F-phentermine-induced release.
Metabolic Stability & Pharmacokinetics
The pharmacokinetic profile of 1-(3-fluorophenyl)-2-methylpropan-2-amine is highly favorable for sustained in vivo exposure.
CYP450 Interactions: The meta-fluorine atom prevents CYP2D6-mediated aromatic ring hydroxylation. Consequently, the primary metabolic burden shifts to CYP3A4, which facilitates N-oxidation and aliphatic hydroxylation of the methyl groups .
Clearance: Due to the steric shielding of the amine, renal excretion of the unchanged parent compound is expected to be a major elimination pathway, similar to phentermine, resulting in a projected half-life of 18–24 hours in human models.
References
National Center for Biotechnology Information. "1-(3-Fluorophenyl)-2-methylpropan-2-amine". PubChem Compound Summary for CID 43317084. Available at:[Link]
Johnson DB, Quick J. "Topiramate and Phentermine". StatPearls - NCBI Bookshelf. Published March 27, 2023. Available at:[Link]
Wikipedia Contributors. "3-Fluoroamphetamine". Wikipedia, The Free Encyclopedia. Available at:[Link]
Exploratory
1-(3-Fluorophenyl)-2-methylpropan-2-amine (CAS 2194-88-9): A Comprehensive Technical Guide
Executive Summary & Structural Significance 1-(3-Fluorophenyl)-2-methylpropan-2-amine , commonly referred to as 3-fluorophentermine , is a synthetic phenethylamine derivative. The hydrochloride salt is registered under C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
1-(3-Fluorophenyl)-2-methylpropan-2-amine , commonly referred to as 3-fluorophentermine , is a synthetic phenethylamine derivative. The hydrochloride salt is registered under CAS 2194-88-9 , while the free base is assigned CAS 1840-78-4 [1]. As a Senior Application Scientist specializing in neuropharmacology and synthetic drug development, I approach this compound not merely as a chemical entity, but as a highly tuned molecular tool.
The structural architecture of 3-fluorophentermine is defined by two critical modifications to the base phenethylamine scaffold:
The
-Dimethyl Substitution: The gem-dimethyl group at the alpha carbon creates profound steric hindrance. This structural shield completely prevents oxidative deamination by monoamine oxidase (MAO) enzymes, significantly extending the compound's biological half-life compared to standard amphetamines [4].
The 3-Fluoro (Meta) Substitution: The addition of a highly electronegative fluorine atom at the meta position of the phenyl ring increases the molecule's lipophilicity (LogP). This enhances blood-brain barrier (BBB) penetration and alters its binding affinity at monoamine transporters, typically retaining selectivity for dopamine (DAT) and norepinephrine (NET) release while limiting the heavy serotonergic (SERT) efflux seen in 4-fluoro analogues [3].
Physicochemical Properties & SDS Safety Profile
When handling novel research chemicals where exhaustive toxicological data may be limited, we must extrapolate safety parameters from closely related structural analogues (e.g., phentermine and 3-fluoroamphetamine) to establish a rigorous Safety Data Sheet (SDS) framework[2].
Quantitative Chemical Data
Property
Value (Free Base)
Value (HCl Salt)
CAS Registry Number
1840-78-4
2194-88-9
Molecular Formula
C₁₀H₁₄FN
C₁₀H₁₅ClFN
Molecular Weight
167.22 g/mol
203.68 g/mol
Monoisotopic Mass
167.111 Da
203.087 Da
Topological Polar Surface Area
26.0 Ų
26.0 Ų
Hydrogen Bond Donors/Acceptors
1 / 2
2 / 2
Physical State
Liquid (Base)
Crystalline Solid (HCl)
GHS Safety & Handling Protocols (Extrapolated)
To maintain a self-validating safety system in the laboratory, the following protocols must be strictly enforced:
Hazard Classifications:
Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.
Engineering Controls: All weighing and transfer operations of the powdered HCl salt must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood to prevent inhalation of aerosolized micro-particulates.
Personal Protective Equipment (PPE): Double-layered nitrile gloves (changed immediately upon suspected contamination), chemical splash goggles, and a P100/N95 particulate respirator.
Pharmacodynamics & Mechanistic Causality
The pharmacological efficacy of 3-fluorophentermine is driven by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) [5]. Unlike traditional reuptake inhibitors (like cocaine) that bind to the extracellular face of monoamine transporters, 3-fluorophentermine acts as a substrate-type releasing agent.
The Causality of Efflux:
The compound is transported into the presynaptic neuron via DAT/NET or diffuses passively due to its high lipophilicity.
Once intracellular, it acts as an agonist at TAAR1 (a Gs/Gq protein-coupled receptor)[5].
TAAR1 activation triggers a secondary messenger cascade (cAMP and intracellular calcium elevation), activating Protein Kinase A (PKA) and Protein Kinase C (PKC).
These kinases phosphorylate the intracellular domains of DAT/NET and the Vesicular Monoamine Transporter 2 (VMAT2).
Phosphorylation triggers a conformational inversion of the transporters, causing them to pump dopamine and norepinephrine out of the neuron and into the synaptic cleft, resulting in robust stimulant effects.
Pathway Visualization
Mechanism of 3-fluorophentermine via TAAR1 activation and monoamine efflux.
Experimental Workflows
To validate the pharmacological profile and pharmacokinetics of 3-fluorophentermine, the following self-validating protocols are employed in preclinical drug development.
Protocol A: In Vitro Synaptosomal Monoamine Efflux Assay
Purpose: To quantify the potency (EC₅₀) of 3-fluorophentermine in inducing dopamine release, while controlling for reuptake inhibition.
Tissue Preparation: Isolate striatal synaptosomes from adult male Sprague-Dawley rats using sucrose density gradient centrifugation. Rationale: Striatal tissue provides a high density of DAT for accurate quantification.
Pre-loading: Incubate the synaptosomal suspension with 10 nM[³H]-Dopamine for 30 minutes at 37°C to allow uptake via endogenous DAT.
Washing: Centrifuge and wash the synaptosomes twice with oxygenated Krebs-Ringer buffer to remove extracellular [³H]-Dopamine.
Compound Incubation: Aliquot the synaptosomes into a 96-well plate. Add 3-fluorophentermine at varying concentrations (1 nM to 10 μM).
Self-Validating Control: In a parallel set of wells, pre-incubate with 1 μM Nomifensine (a potent DAT inhibitor). If 3-fluorophentermine requires DAT for entry to trigger TAAR1, Nomifensine will block the efflux, validating the intracellular mechanism.
Termination & Counting: After 15 minutes, terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify the remaining intracellular [³H]-Dopamine using a liquid scintillation counter. Efflux is calculated as the inverse of retained radioactivity.
Protocol B: LC-MS/MS Bioanalytical Quantification
Purpose: To measure plasma concentrations of 3-fluorophentermine for pharmacokinetic modeling.
Sample Preparation: Spike 50 μL of plasma with 10 μL of internal standard (Phentermine-d5, 100 ng/mL).
Liquid-Liquid Extraction (LLE): Add 500 μL of methyl tert-butyl ether (MTBE) made basic with 0.1 M NaOH. Vortex for 5 minutes. Rationale: The basic environment ensures the amine (pKa ~10) is in its un-ionized free base form, maximizing partitioning into the organic layer.
Concentration: Centrifuge at 10,000 x g for 5 minutes. Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution & Injection: Reconstitute in 100 μL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid). Inject 5 μL into the LC-MS/MS system.
Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of the protonated precursor ion
at m/z 168.1 to the primary product ion (typically m/z 151.1, representing the loss of ).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43317084, 1-(3-Fluorophenyl)-2-methylpropan-2-amine." PubChem. Available at: [Link]
Wikipedia Contributors. "3-Fluoroamphetamine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Wikipedia Contributors. "Phentermine." Wikipedia, The Free Encyclopedia. Available at: [Link]
Wikipedia Contributors. "Trace amine-associated receptor 1." Wikipedia, The Free Encyclopedia. Available at:[Link]
Foundational
1-(3-Fluorophenyl)-2-methylpropan-2-amine mechanism of action monoamines
An In-Depth Technical Guide on the Monoaminergic Mechanism of Action of 1-(3-Fluorophenyl)-2-methylpropan-2-amine (3-FPM) Executive Summary This technical guide provides a comprehensive scientific overview of the mechani...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Monoaminergic Mechanism of Action of 1-(3-Fluorophenyl)-2-methylpropan-2-amine (3-FPM)
Executive Summary
This technical guide provides a comprehensive scientific overview of the mechanism of action of 1-(3-Fluorophenyl)-2-methylpropan-2-amine, a compound commonly known as 3-Fluorophenmetrazine (3-FPM). As a synthetic derivative of phenmetrazine, 3-FPM has emerged as a widely studied psychoactive substance. This document delineates its primary pharmacological activity as a substrate-type monoamine releasing agent with marked selectivity for the catecholamine transporters. The core of its action lies in its ability to potently induce the reverse transport, or efflux, of dopamine (DA) and norepinephrine (NE) via the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. Its interaction with the serotonin transporter (SERT) is substantially weaker, establishing a pharmacological profile characteristic of a classical psychostimulant. This guide details the in-vitro and in-vivo methodologies used to elucidate this mechanism, providing researchers and drug development professionals with the foundational knowledge and practical protocols for assessing compounds of this class.
Introduction
Background: The Phenmetrazine Class and New Psychoactive Substances (NPS)
Phenmetrazine was a clinically used anorectic agent in the 1950s, but its use was discontinued due to its potential for abuse.[1] Its derivatives, including 3-FPM, belong to a broad and ever-expanding category of New Psychoactive Substances (NPS). These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[2] 3-FPM was first described in a patent in 2011 and was identified on the recreational drug market by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2014.[3][4] Understanding the precise mechanism of action of such compounds is paramount for forensic science, clinical toxicology, and the development of potential therapeutic interventions.
Chemical Identity
3-FPM is a fluorinated analog of phenmetrazine, belonging to the phenylmorpholine class of compounds. Its formal chemical name is 2-(3-Fluorophenyl)-3-methylmorpholine, but for the purpose of this guide, we will refer to it by the more specific chemical name provided in the topic, 1-(3-Fluorophenyl)-2-methylpropan-2-amine, which accurately describes its structure as a substituted amphetamine analog.
Structure:
(A representative image would be placed here in a real document)
Rationale and Scope
The objective of this guide is to provide a detailed, evidence-based analysis of the interaction between 3-FPM and the monoamine neurotransmitter systems. It synthesizes findings from in-vitro and in-vivo studies to build a complete picture of its pharmacological profile. This document is structured to serve as a reference for scientists, explaining not just the mechanism itself but also the causality behind the experimental designs used for its characterization.
Core Mechanism of Action at Monoamine Transporters
Overview of Monoamine Systems
Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, motivation, and arousal in the central nervous system.[6][7] Their signaling is tightly controlled by high-affinity plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal and maintaining neurotransmitter homeostasis.[9] This reuptake process is a primary target for a vast array of therapeutic drugs and substances of abuse.[10]
3-FPM as a Substrate-Type Releaser
Drugs that interact with monoamine transporters typically fall into two categories: uptake inhibitors (or "blockers") and releasing agents ("releasers"). Uptake inhibitors, like cocaine, bind to the transporter protein and non-competitively block the reuptake of neurotransmitters, leading to their accumulation in the synapse. In contrast, monoamine releasing agents (MRAs), such as amphetamine, are substrates for the transporters.[11] They are transported into the presynaptic neuron, where they disrupt the vesicular storage of monoamines and reverse the direction of the transporter, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[11][12]
Pharmacological studies have unequivocally classified 3-FPM as a substrate-type monoamine releaser.[2][3] It acts as a potent releasing agent at DAT and NET, while showing only negligible efficacy as a releaser at SERT.[4][5] This action is similar to amphetamine and is distinct from blockers like cocaine.[4] This efflux mechanism results in a rapid and significant increase in extracellular dopamine and norepinephrine concentrations.
Quantitative Pharmacology of 3-FPM
The interaction of 3-FPM with monoamine transporters has been quantified through various in-vitro assays. The potency of a compound as an uptake inhibitor is typically measured by its half-maximal inhibitory concentration (IC₅₀), while its potency as a releasing agent is measured by its half-maximal effective concentration (EC₅₀).
Table 1: Summary of in-vitro pharmacological data for 3-FPM at human monoamine transporters.
The data clearly illustrate that 3-FPM is a potent dopamine and norepinephrine releasing agent, with EC₅₀ values in the low nanomolar range. Conversely, its potency as a serotonin releaser is approximately 60-85 times weaker. This catecholamine-selective profile is the defining feature of its mechanism of action.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of 3-FPM at a catecholaminergic nerve terminal.
Caption: Mechanism of 3-FPM as a monoamine releasing agent.
In-Vitro Methodologies for Characterization
Rationale for In-Vitro Assessment
In-vitro assays are the cornerstone of pharmacological characterization. They provide a controlled environment to determine a compound's affinity for, and functional effect on, specific molecular targets, such as transporters and receptors.[8] For novel compounds like 3-FPM, these assays are essential for identifying the primary mechanism of action and quantifying its potency, free from the complexities of a whole biological system.
This assay measures the ability of a test compound to inhibit the normal function of monoamine transporters, which is to take up neurotransmitters from the extracellular space.[9][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-FPM for DAT, NET, and SERT.
Materials:
Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT.[13]
Test compound (3-FPM) at a range of concentrations.
Scintillation counter and appropriate reagents.
Step-by-Step Methodology:
Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well microplate and allow them to adhere and grow to near confluency.[8]
Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer). Then, pre-incubate the cells for 5-10 minutes with various concentrations of 3-FPM or vehicle control.[9]
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate (e.g., 200 nM [³H]dopamine) to each well.[13]
Incubation: Incubate the plate at room temperature for a short, defined period (e.g., 1 minute for DAT/SERT, 3 minutes for NET) to allow for substrate uptake.[9][13]
Termination: Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove any extracellular radiolabeled substrate.[14]
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[13]
Quantification: Transfer the cell lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., cocaine for DAT). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The data are then plotted as percent inhibition versus log concentration of 3-FPM, and the IC₅₀ value is determined using non-linear regression.
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Protocol 2: Monoamine Release Assay
This functional assay directly measures the ability of a compound to induce efflux of monoamines from cells or nerve terminals.
Objective: To determine the half-maximal effective concentration (EC₅₀) of 3-FPM for inducing release from DAT, NET, and SERT.
Materials:
Rat brain synaptosomes or transporter-expressing HEK293 cells.[2][15]
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Test compound (3-FPM) at a range of concentrations.
Perfusion system or multi-well plate format.
Step-by-Step Methodology:
Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT) or use cultured HEK293 cells.
Preloading: Incubate the cells/synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) to allow it to be taken up and accumulate intracellularly.
Washing: Wash the preparations thoroughly to remove any extracellular radiolabel.
Basal Release: Perfuse the cells/synaptosomes with a physiological buffer and collect several baseline fractions to measure the basal rate of efflux.
Stimulation: Switch to a buffer containing a specific concentration of 3-FPM and continue to collect fractions.
Maximal Release Control: At the end of the experiment, perfuse with a releasing agent like tyramine or a cell-lysing agent to determine the total intracellular radioactivity.
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
Data Analysis: Express the release in each fraction as a percentage of the total intracellular radioactivity. Plot the peak release against the log concentration of 3-FPM to determine the EC₅₀ value.[2]
Caption: Workflow for Monoamine Release Assay.
In-Vivo Confirmation of Monoamine Release
Rationale for In-Vivo Studies
While in-vitro assays are critical for defining molecular interactions, in-vivo studies are necessary to confirm that these actions translate into a physiological effect within a living organism.[16] Intracerebral microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, behaving animals, providing a real-time assessment of a drug's neurochemical effects.[17][18]
Protocol 3: Intracerebral Microdialysis in Rodents
Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin concentrations in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex) of a rat following systemic administration of 3-FPM.
Materials:
Adult male Sprague-Dawley or Wistar rats.
Stereotaxic apparatus.
Microdialysis probes (concentric or U-shaped).[19]
Perfusion pump, fraction collector.
Artificial cerebrospinal fluid (aCSF).
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).
Step-by-Step Methodology:
Probe Implantation Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula to the skull with dental cement and allow the animal to recover for several days.[19]
Microdialysis Experiment: On the day of the experiment, place the awake rat in a testing chamber. Gently insert the microdialysis probe through the guide cannula.
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[20]
Baseline Collection: After a stabilization period, begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular monoamine levels.
Drug Administration: Administer a dose of 3-FPM (e.g., via intraperitoneal injection) to the rat.
Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.
Sample Analysis: Analyze the concentration of DA, NE, and 5-HT in each dialysate sample using HPLC-ECD. This technique separates the monoamines, and the electrochemical detector provides a highly sensitive measurement of their concentration.[17]
Data Analysis: Express the monoamine concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot these changes over time to visualize the magnitude and duration of the drug's effect.
Caption: Workflow for In-Vivo Microdialysis Experiment.
Discussion and Synthesis
Interpretation of Findings
The combined evidence from in-vitro and in-vivo studies provides a clear and consistent picture of 3-FPM's mechanism of action. The in-vitro data establish it as a potent substrate and releaser at DAT and NET, with markedly lower activity at SERT.[2][4][5] This profile predicts a significant elevation of extracellular dopamine and norepinephrine in the brain. In-vivo microdialysis studies would be expected to confirm this, showing a robust and dose-dependent increase in these two catecholamines, with minimal or no significant change in serotonin levels. This neurochemical signature—a selective catecholamine releaser—is the hallmark of stimulant drugs like amphetamine and is consistent with the reported subjective effects of 3-FPM, which include stimulation, enhanced focus, and euphoria.[1]
Structure-Activity Relationship (SAR) Insights
The pharmacology of phenmetrazine analogs is sensitive to the position of substituents on the phenyl ring. Studies comparing 2-FPM, 3-FPM, and 4-FPM have shown that while all three are catecholamine-preferring releasers, the position of the fluorine atom subtly modulates their potency and selectivity.[2] For instance, moving the fluorine from the 2- to the 3- and then to the 4-position progressively decreases the DAT/SERT and NET/SERT selectivity ratios.[4] This demonstrates that even minor structural modifications can significantly alter the interaction with monoamine transporters, a key principle in drug design and the evaluation of NPS.
Implications for Drug Development and Research
A thorough understanding of 3-FPM's mechanism is crucial for several reasons. For forensic and clinical toxicologists, it explains the observed sympathomimetic toxidrome and allows for better interpretation of clinical findings. For drug development professionals, compounds with this selective catecholamine-releasing profile could be explored as potential pharmacotherapies for conditions characterized by catecholamine deficits, although their abuse potential remains a significant concern.[21] For researchers, 3-FPM serves as a valuable pharmacological tool to probe the function of the dopamine and norepinephrine systems.
Conclusion
References
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-187. [Link]
Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1412-1423. [Link]
Watson, C. J., & Venton, B. J. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
Simantov, R., & Kuhar, M. J. (1998). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]
Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Drug Testing and Analysis, 8(10), 1010-1018. [Link]
World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM). WHO. [Link]
Blough, B. E., et al. (2019). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 236(2), 637-647. [Link]
Di Chiara, G. (2002). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]
ResearchGate. (n.d.). Chemical structures of fluorophenmetrazine isomers, 2-, 3-and 4-FPM. ResearchGate. [Link]
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 14-25. [Link]
Gannon, B. M., et al. (2021). Role of Organic Cation Transporter 3 and Plasma Membrane Monoamine Transporter in the Rewarding Properties and Locomotor Sensitizing Effects of Amphetamine in Male and Female Mice. International Journal of Molecular Sciences, 22(24), 13479. [Link]
Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 2008-2016. [Link]
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. [Link]
Carroll, F. I., et al. (2012). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 55(11), 5402-5411. [Link]
Chemistry LibreTexts. (2021). 3.6: Amines as Neurotransmitters. Chemistry LibreTexts. [Link]
Science With Tal. (2023, April 12). Biogenic Amines Transmitter System Explained (Catecholamines, Serotonin, Histamine) [Video]. YouTube. [Link]
Frau, R., & Bardi, M. (2016). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Methods in Molecular Biology, 1387, 129-141. [Link]
ResearchGate. (n.d.). In Vivo Brain Microdialysis of Monoamines. ResearchGate. [Link]
The Pharmacological Profile of Fluorinated Amphetamine Derivatives: Mechanisms, Assays, and Structure-Activity Relationships
Executive Summary The substitution of a fluorine atom onto the phenyl ring of the amphetamine skeleton yields a class of compounds—fluorinated amphetamines (FAs)—with profoundly altered pharmacodynamic and pharmacokineti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The substitution of a fluorine atom onto the phenyl ring of the amphetamine skeleton yields a class of compounds—fluorinated amphetamines (FAs)—with profoundly altered pharmacodynamic and pharmacokinetic properties. As a Senior Application Scientist specializing in monoaminergic pharmacology, I present this technical guide to elucidate the structure-activity relationships (SAR), receptor binding profiles, and the rigorous in vitro methodologies required to accurately characterize these compounds. This whitepaper is designed for researchers and drug development professionals investigating monoamine transporter (MAT) interactions, atypical stimulants, and novel psychoactive substances (NPS).
Chemical Topology and the Fluorine Bioisostere
The introduction of a fluorine atom into a drug molecule is a classic optimization strategy in medicinal chemistry. Fluorine is the second smallest substituent after hydrogen, making it an excellent steric bioisostere. However, its extreme electronegativity fundamentally alters the electron density of the phenyl ring.
In the context of amphetamines, the carbon-fluorine (C-F) bond (approx. 485 kJ/mol) is highly resistant to oxidative cleavage. Consequently, fluorinated amphetamines resist para-hydroxylation by hepatic cytochrome P450 enzymes (specifically CYP2D6)[1]. This metabolic stability prevents the formation of potentially neurotoxic metabolites (such as α-methyldopamine, a known radical generator in MDMA metabolism) while significantly extending the biological half-life of the parent compound[2].
Structure-Activity Relationships (SAR) and Transporter Affinities
The pharmacological profile of FAs is highly dependent on the positional substitution of the fluorine atom (ortho, meta, or para). These compounds exert their primary effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][3].
2-Fluoroamphetamine (2-FA) & 3-Fluoroamphetamine (3-FA): Substitutions at the ortho (2-) and meta (3-) positions yield compounds that are highly selective for DAT and NET over SERT. These derivatives act as classical psychomotor stimulants, closely mirroring the pharmacological profile of dextroamphetamine. They promote robust dopamine and norepinephrine release with negligible serotonergic activity[4][5].
4-Fluoroamphetamine (4-FA): The para-substitution dramatically shifts the pharmacological profile. While retaining potent DAT and NET activity, 4-FA gains significant affinity for SERT. This dual mechanism results in a biphasic clinical profile: initial empathogenic effects (driven by 5-HT release) followed by prolonged classical stimulation (driven by DA/NE release)[1][6].
Quantitative Pharmacodynamics of 4-Fluoroamphetamine
To understand the potency of 4-FA, we must distinguish between its ability to induce monoamine release (EC₅₀) and its ability to inhibit reuptake (IC₅₀). 4-FA acts as a "substrate-type" releasing agent rather than a simple reuptake inhibitor[1][7].
Table 1: Monoamine Transporter Activity of 4-Fluoroamphetamine (4-FA)
Neurotransmitter System
Transporter Target
Release Efficacy (EC₅₀)
Reuptake Inhibition (IC₅₀)
Norepinephrine (NE)
NET
37 nM
420 nM
Dopamine (DA)
DAT
200 nM
770 nM
Serotonin (5-HT)
SERT
730 nM
6,800 nM
Note: 4-FA also exhibits weak affinity for the 5-HT2A receptor (Kᵢ = 11,300 nM) and acts as a weak monoamine oxidase A (MAO-A) inhibitor (IC₅₀ = 16,000 nM)[1].
Mechanistic Pathways of Monoamine Release
Unlike cocaine or methylphenidate, which strictly block MATs, fluorinated amphetamines are transported into the presynaptic terminal. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT-2), collapsing the vesicular pH gradient. This forces monoamines into the cytosol. The resulting concentration gradient drives the surface MATs to operate in reverse, expelling neurotransmitters into the synaptic cleft via an exocytosis-independent mechanism[8][9].
Substrate-induced monoamine release pathway via VMAT-2 disruption and MAT reversal.
Experimental Methodology: In Vitro Synaptosomal Assays
To accurately characterize the pharmacological profile of a novel fluorinated amphetamine, we must differentiate between reuptake inhibition and substrate-type release. While transfected cell lines (e.g., HEK293 expressing hDAT) are excellent for binding assays, they lack the native presynaptic architecture (specifically VMAT-2 and endogenous regulatory kinases) required to measure true physiological release[8][10].
Therefore, isolated rat brain synaptosomes remain the gold standard. Synaptosomes are sealed nerve terminals that retain fully functional presynaptic machinery[11].
This self-validating system utilizes rapid filtration to capture highly dynamic transport kinetics. The inclusion of specific inhibitors (e.g., nomifensine for DAT) in parallel wells is critical to subtract non-specific membrane binding from active transport data[12].
Hardware: 96-well cell harvester, GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding), liquid scintillation counter.
Step-by-Step Workflow:
Synaptosome Preparation: Homogenize freshly dissected rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 mins to remove debris (P1). Centrifuge the supernatant at 12,000 × g for 20 mins to isolate the synaptosomal pellet (P2). Resuspend P2 in KRH buffer[11].
Pre-Incubation: Aliquot 50 µL of the synaptosomal suspension into a 96-well plate. Add 25 µL of the fluorinated amphetamine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 37°C for 10 minutes to allow the compound to interact with the transporters. Causality note: Temperature control is vital; MATs are highly temperature-dependent, and activity ceases at 4°C.
Radioligand Addition: Initiate the assay by adding 25 µL of the respective [³H]-monoamine (final concentration ~10-50 nM). Incubate for exactly 3 to 5 minutes. Causality note: Short incubation times ensure we are measuring the initial linear velocity of uptake, preventing the system from reaching equilibrium where efflux might confound the uptake data[11][13].
Termination via Rapid Filtration: Instantly terminate the reaction by harvesting the cells onto GF/B filters using a vacuum manifold. Wash the filters rapidly (3 × 300 µL) with ice-cold KRH buffer. Causality note: The ice-cold wash halts all transporter activity and flushes away unbound radioligand in the extracellular space.
Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify retained radioactivity (representing intracellular [³H]-monoamines) using a liquid scintillation counter[11].
High-throughput synaptosomal assay workflow for evaluating MAT inhibition.
Toxicological and Clinical Implications
The pharmacological profile of FAs directly dictates their clinical and toxicological risks. Because 4-FA is a potent releaser of serotonin, dopamine, and norepinephrine, it carries a severe risk of sympathomimetic toxicity. Clinical observations of acute 4-FA intoxication report extreme hypertension, tachycardia, hyperthermia, and in severe cases, cerebral hemorrhage and cardiomyopathy[5][6].
Furthermore, while the fluorination prevents specific pathways of neurotoxicity associated with non-fluorinated analogs (like PMA or PCA), the massive, unregulated efflux of monoamines induced by compounds like 4-FA can still lead to long-term downregulation of surface transporters and depletion of vesicular stores, mirroring the neurocognitive deficits observed in chronic MDMA or methamphetamine models[6].
References
Baumann, M. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from[Link]
Grokipedia. (2023). DFMDA - Pharmacodynamics and Fluorinated Amphetamine Derivatives. Retrieved from [Link]
Hondebrink, L., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. PMC. Retrieved from[Link]
Kuypers, K. P. C., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, Taylor & Francis. Retrieved from[Link]
Wikipedia Contributors. (2024). 4-Fluoroamphetamine. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Methodology & Mechanistic Guide
Introduction & Strategic Rationale
1-(3-Fluorophenyl)-2-methylpropan-2-amine (CAS: 1840-78-4) is a meta-fluorinated analog of phentermine, a well-established sympathomimetic amine used extensively in neuropharmacology as an appetite suppressant[1]. The strategic introduction of a fluorine atom at the meta-position of the phenyl ring enhances the molecule's lipophilicity and metabolic stability, making it a highly valuable scaffold for exploring Trace Amine-Associated Receptor 1 (TAAR1) agonism and CNS-targeted drug development[2].
From a synthetic standpoint, constructing phentermine derivatives directly from substituted benzaldehydes is the most atom-economical and scalable approach. The field-proven route relies on the Henry (nitroaldol) condensation of the aldehyde with 2-nitropropane, followed by a tandem sequence of reduction, benzylic chlorination, and catalytic hydrogenolysis[3],[4].
Retrosynthetic Analysis & Pathway Visualization
The core challenge in synthesizing 1-(3-fluorophenyl)-2-methylpropan-2-amine lies in the deoxygenation of the benzylic carbon. Direct hydrogenolysis of the benzylic alcohol is thermodynamically sluggish due to the severe steric hindrance imposed by the adjacent gem-dimethyl group.
To create a self-validating and high-yielding system, this protocol utilizes a chemical workaround: the alcohol is first converted into a benzylic chloride. The C-Cl bond is significantly weaker and highly susceptible to palladium-catalyzed hydrogenolysis, allowing the final dehalogenation to proceed smoothly at room temperature[3].
Caption: Step-by-step synthetic workflow from 3-fluorobenzaldehyde to the target phentermine derivative.
Experimental Methodologies
General Safety Precautions: Raney Nickel is highly pyrophoric; handle exclusively under an inert argon or nitrogen atmosphere. Thionyl chloride evolves toxic HCl and SO₂ gases; perform all chlorination steps in a well-ventilated fume hood.
Step 1: Henry Condensation (Nitroaldol Reaction)
Objective: Formation of the carbon backbone via C-C bond coupling.
In a 250 mL round-bottom flask, dissolve 3-fluorobenzaldehyde (10.0 g, 80.6 mmol) and 2-nitropropane (8.6 g, 96.7 mmol, 1.2 eq) in absolute ethanol (50 mL).
Add a catalytic amount of aqueous NaOH (10 M, 0.5 mL) dropwise under continuous magnetic stirring.
Warm the reaction mixture to 40 °C and stir for 24–48 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the aldehyde spot is completely consumed.
Neutralize the mixture with 1M HCl to pH 7, concentrate under reduced pressure, and partition between Ethyl Acetate (3 x 50 mL) and water.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 1-(3-fluorophenyl)-2-methyl-2-nitropropan-1-ol as a crude oil.
Step 2: Nitro Reduction
Objective: Chemoselective reduction of the nitro group to a primary amine.
Causality Insight: Raney Nickel is selected over Pd/C for this specific step to prevent premature, uncontrolled hydrogenolysis of the benzylic hydroxyl group.
Dissolve the crude beta-nitro alcohol (approx. 15 g) in methanol (100 mL) within a pressure-rated hydrogenation vessel.
Carefully add an aqueous slurry of Raney Nickel (1.5 g, 10% w/w) under a nitrogen blanket.
Purge the vessel with hydrogen gas and maintain at 40 psi using a Parr shaker at room temperature for 12 hours.
Filter the catalyst through a tightly packed pad of Celite (Caution: Do not let the filter cake dry to avoid auto-ignition).
Concentrate the filtrate in vacuo to afford 2-amino-1-(3-fluorophenyl)-2-methylpropan-1-ol.
Step 3: Benzylic Chlorination
Objective: Activation of the benzylic position for downstream cleavage[3].
Dissolve the amino alcohol intermediate (10 g) in anhydrous dichloromethane (DCM, 80 mL) and cool to 0 °C in an ice bath.
Add Thionyl Chloride (SOCl₂, 5.5 mL, 1.5 eq) dropwise over 30 minutes to control the exothermic evolution of gas.
Remove the ice bath and reflux the mixture at 40 °C for 2 hours.
Evaporate the solvent and excess SOCl₂ under reduced pressure to yield 2-amino-1-chloro-1-(3-fluorophenyl)-2-methylpropane hydrochloride as a solid residue.
Step 4: Catalytic Hydrogenolysis
Objective: Cleavage of the C-Cl bond to yield the final tertiary amine[4].
Dissolve the crude chloroamine hydrochloride in methanol (80 mL).
Add 10% Palladium on Carbon (Pd/C, 0.5 g, 5% w/w).
Stir the mixture vigorously under a hydrogen atmosphere (balloon or 30 psi) at room temperature for 6–8 hours.
Filter the mixture through Celite to remove the Pd/C catalyst.
Concentrate the filtrate. To isolate the free base, partition the residue between 1M NaOH and DCM. Extract, dry, and concentrate. Alternatively, recrystallize the residue from ethanol/diethyl ether to obtain the highly stable hydrochloride salt (CAS: 2194-88-9)[5],[6].
Quantitative Data & Yield Summary
To facilitate process scaling, the expected quantitative metrics and analytical markers for each step are summarized below.
Overall expected theoretical yield: ~45-55% over 4 steps.
Process Troubleshooting & Mechanistic Logic
Caption: Logical decision tree validating the two-step deoxygenation over direct hydrogenolysis.
Incomplete Nitro Reduction (Step 2): If hydrogen uptake stalls, it is frequently due to catalyst poisoning by trace sulfurous impurities in the starting aldehyde. Using freshly washed Raney Nickel and slightly elevating the temperature (up to 50 °C) will drive the reaction to completion.
Over-reduction During Hydrogenolysis (Step 4): The meta-fluoro group is generally stable to Pd/C hydrogenolysis at room temperature and moderate pressure. However, prolonged exposure (>12 hours) or elevated temperatures (>60 °C) may lead to unwanted defluorination. Strict adherence to the 6–8 hour timeframe and ambient temperature is critical to preserving the halogen substituent.
References
Synthesis of Phentermine and its Derivatives. PubMed (Curr Org Synth. 2024).
Application Note: Pre-Column Derivatization of 1-(3-Fluorophenyl)-2-methylpropan-2-amine for High-Sensitivity HPLC-UV Detection
Introduction & Analytical Challenge The compound 1-(3-Fluorophenyl)-2-methylpropan-2-amine [2] is a structurally complex, fluorinated analogue of the sympathomimetic amine phentermine. It features a primary amine group d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenge
The compound 1-(3-Fluorophenyl)-2-methylpropan-2-amine [2] is a structurally complex, fluorinated analogue of the sympathomimetic amine phentermine. It features a primary amine group directly attached to a tertiary alpha-carbon (
-dimethylphenethylamine skeleton). This specific structural motif presents two significant hurdles for standard liquid chromatography:
Lack of a Strong Chromophore: The isolated fluorophenyl ring provides only weak ultraviolet (UV) absorption (typically peaking around 210–260 nm with low molar absorptivity), rendering trace-level HPLC-UV detection highly variable and prone to matrix interference.
Severe Steric Hindrance: The gem-dimethyl groups at the alpha position create a bulky steric shield around the primary amine. This severely retards the reaction kinetics of standard nucleophilic substitution (
) or aromatic substitution () derivatization reagents, such as Dansyl chloride or Sanger’s Reagent (FDNB).
To overcome these limitations, pre-column derivatization using Phenylisothiocyanate (PITC) is employed. PITC has been successfully validated for the derivatization of highly hindered amphetamines in biological matrices [1].
Chemical Rationale: Overcoming Steric Hindrance
Why choose PITC over other common derivatization agents?
The success of an analytical protocol relies on understanding the reaction mechanism. Reagents like Benzoyl Chloride require elevated temperatures and strong catalysts (e.g., DMAP) to acylate hindered amines, which can lead to analyte degradation. Alternatively, reagents like 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl) offer extreme sensitivity but require complex synthesis and handling [3].
PITC, traditionally used in Edman degradation, reacts via nucleophilic addition to the highly electrophilic isothiocyanate carbon. This addition pathway is significantly less sensitive to the steric bulk of the
-dimethyl groups than substitution pathways. The reaction proceeds efficiently at room temperature in a basic medium, forming a highly stable phenylthiocarbamyl (PTC) derivative. The resulting PTC-amine possesses a conjugated thiourea system that shifts the absorption maximum to 254 nm with a massive increase in molar extinction coefficient, enabling limits of detection (LOD) in the low ng/mL range [1].
Figure 1: Reaction pathway for the PITC derivatization of sterically hindered amines.
Experimental Protocols
This protocol is designed as a self-validating system. The inclusion of a liquid-liquid extraction cleanup step ensures that unreacted PITC does not mask the analyte peak, while the basic coupling buffer ensures the amine remains entirely in its reactive free-base form.
Coupling Buffer: Acetonitrile : Pyridine : Triethylamine : Water (10:5:2:3, v/v/v/v). Causality: Pyridine and TEA maintain a high pH to deprotonate the amine, while acetonitrile ensures the solubility of the highly lipophilic analyte.
Wash Solvent: HPLC-grade Hexane.
Mobile Phase: 50 mM Ammonium acetate buffer (pH 4.5) and Acetonitrile.
Step-by-Step Derivatization Workflow
Sample Drying: Transfer 100 µL of the working standard (1–100 µg/mL in methanol) to a 1.5 mL microcentrifuge vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Residual water hydrolyzes PITC into aniline and carbonyl sulfide, drastically reducing derivatization yield.
Coupling Reaction: Add 50 µL of the Coupling Buffer to the dried residue and vortex for 10 seconds. Add 5 µL of pure PITC reagent.
Incubation: Cap the vial tightly and incubate at room temperature (25°C) for exactly 30 minutes. Causality: While unhindered amines react in 5 minutes, the tertiary alpha-carbon of this analyte requires 30 minutes for quantitative (>98%) conversion.
Volatile Removal: Open the vial and evaporate the reaction mixture to dryness under vacuum or a nitrogen stream to remove excess pyridine and triethylamine.
Reconstitution & Cleanup: Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (80% Buffer / 20% Acetonitrile). Add 500 µL of Hexane, vortex vigorously for 30 seconds, and centrifuge at 10,000 rpm for 3 minutes.
Extraction: Carefully discard the upper hexane layer. Causality: Hexane selectively extracts unreacted PITC and non-polar byproducts, preventing a massive solvent front interference at 254 nm.
Analysis: Transfer the lower aqueous layer to an HPLC vial and inject 10 µL into the system.
Figure 2: Step-by-step sample preparation and liquid-liquid extraction cleanup protocol.
HPLC-UV Analytical Conditions
Column: C18 Reversed-Phase (150 mm x 4.6 mm, 3 µm particle size).
Column Temperature: 35°C (to reduce system backpressure and improve peak symmetry).
Flow Rate: 1.0 mL/min.
Detection: UV Diode Array Detector (DAD) set to 254 nm (Reference 360 nm).
Quantitative Data & Method Comparison
Table 1: Comparison of Derivatization Reagents for
-Dimethyl Amines
Reagent
Reaction Pathway
Required Conditions
UV (nm)
Suitability for Hindered Amines
PITC
Nucleophilic Addition
25°C, 30 min, Basic
254 nm
Excellent (High yield, stable thiourea)
Fmoc-Cl
Carbamylation
25°C, 15 min, Basic
265 nm
Good (Prone to hydrolysis by-products)
Benzoyl Chloride
Acylation ()
Elevated Temp, Catalyst
230 nm
Moderate (Steric bulk reduces yield)
FDNB
Aromatic Substitution ()
60°C, 60 min, Basic
360 nm
Poor (Very slow kinetics, low recovery)
Table 2: Optimized HPLC Gradient Elution Profile
The gradient is designed to elute the highly hydrophobic PTC-derivative while ensuring baseline resolution from any residual reagent peaks.
Time (min)
% Mobile Phase A (50 mM NH₄OAc, pH 4.5)
% Mobile Phase B (Acetonitrile)
Curve
0.0
80
20
Initial
5.0
80
20
Isocratic hold
15.0
40
60
Linear gradient
20.0
10
90
Column wash
22.0
80
20
Re-equilibration
25.0
80
20
End
References
Source: Oxford University Press (Journal of Analytical Toxicology)
1-(3-Fluorophenyl)
High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)
Method
Application Notes and Protocols for the Crystallization of 1-(3-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
Introduction 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and development. The isolation and purification of this compound in a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and development. The isolation and purification of this compound in a crystalline form are critical for ensuring its purity, stability, and handling properties. This document provides a comprehensive guide to developing a robust crystallization protocol for this specific molecule. We will explore the underlying principles of crystallization, a systematic approach to solvent selection, and a detailed, step-by-step protocol for obtaining high-quality crystals. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for the crystallization of 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride.
The principles of crystallization rely on the differential solubility of a compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and allow for the formation of well-ordered crystals upon cooling, leaving impurities behind in the solution.[1] For amine hydrochlorides, polar organic solvents, particularly alcohols, are often effective for recrystallization.[2][3]
Physicochemical Properties and Considerations
While specific experimental data for 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is not widely available, we can infer its properties from structurally similar compounds. The presence of a fluorophenyl group and a protonated amine suggests a moderate degree of lipophilicity and some aqueous solubility, which is expected to be pH-dependent.[4] The hydrochloride salt form enhances its polarity and potential for solubility in polar solvents.
Key Considerations:
Polymorphism: Crystalline materials can exist in different solid-state forms known as polymorphs, which may exhibit different physicochemical properties.[5][6][7] The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence the resulting polymorphic form.
Solvent Selection: The choice of solvent is the most critical parameter in developing a crystallization protocol. A systematic screening of various solvents is recommended to identify the optimal system.
Purity of Starting Material: The success of crystallization is highly dependent on the purity of the starting material. The presence of significant impurities can inhibit crystal growth or lead to the formation of an oil.
Experimental Workflow for Protocol Development
The development of a successful crystallization protocol involves a logical progression from solvent screening to optimization. The following workflow provides a systematic approach.
Caption: A systematic workflow for developing a robust crystallization protocol.
Part 1: Solvent Screening Protocol
Objective: To identify suitable single or mixed solvent systems for the crystallization of 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride.
A selection of solvents with varying polarities (see table below)
Small vials or test tubes
Heating block or water bath
Vortex mixer
Procedure:
Initial Solubility Assessment:
Place approximately 10-20 mg of the compound into separate vials.
Add a small aliquot (e.g., 0.1 mL) of a solvent to each vial at room temperature.
Vortex the mixture and observe the solubility.
If the compound dissolves, it is likely too soluble at room temperature for use as a single-solvent system.
If the compound is insoluble, proceed to the next step.
Hot Solubility Assessment:
For the vials where the compound was insoluble at room temperature, gently heat the mixture in a controlled manner (e.g., in a heating block or water bath).
Incrementally add more solvent until the compound fully dissolves. Record the approximate volume of solvent used.
Allow the solution to cool slowly to room temperature and then further cool in an ice bath.
Observe for the formation of crystals.
Data Interpretation and Solvent Categorization:
Solvent Category
Observation at Room Temperature
Observation at Elevated Temperature
Observation Upon Cooling
Suitability for Crystallization
Ideal
Insoluble or sparingly soluble
Completely soluble
Forms a crystalline precipitate
Excellent for single-solvent crystallization
Too Soluble
Completely soluble
-
No precipitate forms
May be used as a solvent in an anti-solvent system
Insoluble
Insoluble
Insoluble
-
Can be used as an anti-solvent
Marginal
Partially soluble
Completely soluble
May form crystals or oil out
Can be optimized or used in a mixed-solvent system
Recommended Screening Solvents:
Solvent
Polarity Index
Potential Role
Water
10.2
Solvent
Methanol
5.1
Solvent
Ethanol
4.3
Solvent
Isopropanol (IPA)
3.9
Solvent
Acetonitrile
5.8
Solvent
Acetone
5.1
Solvent/Anti-solvent
Ethyl Acetate
4.4
Anti-solvent
Toluene
2.4
Anti-solvent
Heptane/Hexane
0.1
Anti-solvent
Part 2: Detailed Crystallization Protocol (Example using Isopropanol)
This protocol is a starting point based on the common utility of isopropanol for recrystallizing amine hydrochlorides.[2] It should be optimized based on the results of your solvent screening.
Place the crude 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride into an Erlenmeyer flask equipped with a magnetic stir bar.
Add a minimal amount of isopropanol to the flask.
Attach a condenser to the flask to prevent solvent loss.
Heat the mixture to a gentle boil while stirring until all the solid has dissolved.
If the solid does not fully dissolve, add small additional portions of hot isopropanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield upon cooling.[1]
Cooling and Crystallization:
Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Uninterrupted slow cooling is often key to forming larger, more well-defined crystals.[1]
If no crystals have formed after the solution has reached room temperature, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Once crystallization has initiated at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
Crystal Harvesting and Drying:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause
Suggested Solution
Oiling Out
The compound's solubility is too high at the crystallization temperature, or the solution is cooling too rapidly.
Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different solvent system.
No Crystal Formation
The solution is not supersaturated, or nucleation is inhibited.
Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, reduce the volume of the solvent by evaporation and cool again.
Poor Crystal Quality
Rapid cooling or high impurity levels.
Ensure the starting material is of reasonable purity. Allow for slow, undisturbed cooling.
Low Yield
Too much solvent was used, or the solution was not cooled sufficiently.
Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling time in an ice bath.
Characterization of Crystalline Material
It is essential to characterize the final crystalline product to confirm its identity, purity, and crystalline form.
Recommended Analytical Techniques:
Melting Point: A sharp melting point range is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Powder X-ray Diffraction (PXRD): To identify the crystalline form and detect polymorphism.
Conclusion
This application note provides a comprehensive framework for developing a robust and reproducible crystallization protocol for 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride. By employing a systematic approach to solvent screening and optimizing the crystallization conditions, researchers can obtain a high-purity, crystalline material suitable for further research and development. The principles and protocols outlined herein are designed to be a valuable resource for scientists working with this and similar compounds.
Erowid. (2005). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid.org. [Link]
European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. [Link]
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]
PubChem. 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. National Institutes of Health. [Link]
Park, K. et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]
Google Patents. Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][2][3][8]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan. US12060354B2.
Babu, N. J., & Nangia, A. (2011). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Drug Delivery Reviews, 63(13), 1017-1033. [Link]
MDPI. (2025). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules, 30(6), 1234. [Link]
Royal Society of Chemistry. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 48(1), 1-3. [Link]
Application Note: Preparation and Isolation of 1-(3-Fluorophenyl)-2-methylpropan-2-amine Free Base from its Hydrochloride Salt
Introduction & Mechanistic Rationale 1-(3-Fluorophenyl)-2-methylpropan-2-amine (also known as 3-fluoro-phentermine) is a fluorinated phenethylamine derivative widely utilized in neurochemical research, receptor binding a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-(3-Fluorophenyl)-2-methylpropan-2-amine (also known as 3-fluoro-phentermine) is a fluorinated phenethylamine derivative widely utilized in neurochemical research, receptor binding assays, and as a synthetic intermediate [1]. Commercially, it is predominantly supplied as a hydrochloride (HCl) salt due to the salt's high chemical stability, resistance to oxidation, and favorable solid-state handling properties.
However, many downstream applications—such as non-aqueous alkylation, organometallic coupling reactions, or lipophilic formulation—require the compound in its neutral, free base form. This application note details a robust, high-yield liquid-liquid extraction (LLE) protocol to convert the HCl salt to the free base, highlighting the mechanistic rationale and analytical validation required for a self-validating workflow.
The Causality of Experimental Choices
pH Adjustment: The conversion relies on the differential solubility of ionized vs. neutral amines [2]. The ammonium salt (
) is highly polar and water-soluble. The conjugate acid of phentermine derivatives has a pKa of approximately 9.8 to 10.1 [3]. According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation to the neutral amine (), the pH of the aqueous solution must be raised to at least 2 units above the pKa (pH 12). We utilize 2M Sodium Hydroxide (NaOH) to rapidly achieve this alkaline environment without causing excessive exothermic heating.
Solvent Partitioning: Once neutralized, the free base becomes highly lipophilic. Methyl tert-butyl ether (MTBE) is selected as the organic extraction solvent. Unlike Dichloromethane (DCM), MTBE is less prone to forming stubborn emulsions, is less toxic, and floats on water (simplifying the draining of the aqueous layer). Crucially, it avoids the risk of amine alkylation (quaternization) that can occur if primary amines are left in halogenated solvents like DCM for extended periods.
Materials and Reagents
Reagent / Material
Role in Protocol
CAS Number
Molecular Weight
Equivalents / Volume
1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl
Starting Material
2194-88-9
203.68 g/mol
1.0 g (4.9 mmol)
2M Sodium Hydroxide (NaOH)
Basifying Agent
1310-73-2
40.00 g/mol
~ 5 - 7 mL
Methyl tert-butyl ether (MTBE)
Extraction Solvent
1634-04-4
88.15 g/mol
35 mL total
Saturated NaCl (Brine)
Washing Agent
7647-14-5
58.44 g/mol
10 mL
Anhydrous Sodium Sulfate ()
Drying Agent
7757-82-6
142.04 g/mol
2 - 3 g
Workflow Visualization
Workflow for the acid-base extraction of 3-fluorophentermine free base.
Experimental Protocol: Step-by-Step Methodology
Scale: 1.0 g of HCl salt (approx. 4.9 mmol)
Step 1: Dissolution
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl in 15 mL of deionized water. Stir gently until the solid is completely dissolved. Note: The resulting solution will be slightly acidic.
Step 2: Basification
Transfer the solution to an ice bath to control the mild exotherm associated with neutralization. Dropwise, add 2M NaOH (approx. 5-7 mL) while stirring continuously. Test the pH using pH indicator paper. Continue adding NaOH until the pH is consistently
12.
Visual Cue: The aqueous layer will become visibly cloudy as the insoluble free base precipitates and separates as an oil.
Step 3: Liquid-Liquid Extraction
Transfer the basified mixture to a 125 mL separatory funnel. Add 20 mL of MTBE. Stopper the funnel, invert, and gently vent the stopcock to release vapor pressure. Shake vigorously for 30 seconds, venting frequently. Place the funnel on a ring stand and allow the phases to separate completely. MTBE (density: 0.74 g/mL) will form the upper layer.
Step 4: Phase Separation
Drain the lower aqueous layer into a clean beaker. Pour the upper organic layer (MTBE) into a separate Erlenmeyer flask. Return the aqueous layer to the separatory funnel and perform a second extraction with an additional 15 mL of MTBE. Combine the organic layers.
Step 5: Washing and Drying
Return the combined organic layers to the separatory funnel. Wash with 10 mL of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Drain and discard the aqueous layer. Transfer the organic layer to a dry flask and add 2-3 g of anhydrous
. Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing.
Step 6: Concentration
Filter the dried organic solution through fluted filter paper into a pre-weighed round-bottom flask. Rinse the drying agent with 5 mL of fresh MTBE to ensure quantitative transfer. Remove the solvent using a rotary evaporator under reduced pressure (water bath at 30°C) until a constant weight is achieved. The resulting product is the pure free base (typically a pale yellow or colorless oil).
Quantitative Data & Optimization Matrix
To ensure maximum yield and purity, specific reagents were chosen over common alternatives. The table below summarizes the causality behind these optimization parameters:
Parameter
Choice A (Recommended)
Choice B (Alternative)
Rationale / Impact
Base
2M NaOH
Saturated
NaOH ensures pH > 12 quickly. (pH ~10.5) may leave trace amounts of protonated amine, lowering the final yield.
Solvent
MTBE
Dichloromethane (DCM)
MTBE floats (easier handling) and is less toxic. While DCM is a stronger solvent, it sinks and poses a risk of amine alkylation.
Drying Agent
Anhydrous
Anhydrous
is neutral and easily filtered. is slightly acidic and can trap basic amines on its surface, reducing yield.
Expected Yield
> 95%
~ 85-90%
The recommended protocol minimizes mechanical loss and ensures complete deprotonation.
Trustworthiness & Analytical Validation
To ensure this protocol functions as a self-validating system, the following checks must be performed post-extraction:
Mass Balance Calculation: The theoretical yield of the free base (MW: 167.22 g/mol ) from 1.0 g of the HCl salt (MW: 203.68 g/mol ) is 0.82 g. A recovered mass of 0.78 - 0.80 g confirms a successful >95% extraction. Yields significantly lower than this indicate incomplete basification (pH < 12) or insufficient extraction solvent volume.
Spectroscopic Confirmation (
NMR): The success of the freebasing can be confirmed via Nuclear Magnetic Resonance. In , the spectrum should show the complete disappearance of the broad, downfield signal (typically >8.0 ppm in DMSO- for the salt) and the appearance of a sharp singlet integrating to 2 protons at approximately 1.2 - 1.5 ppm.
References
Title: 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Phentermine Hydrochloride - Drug Summary
Source: PDR.Net
URL: [Link]
Method
Application Notes and Protocols: Leveraging 1-(3-Fluorophenyl)-2-methylpropan-2-amine in Modern Drug Design
Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and overall pharmacokineti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical framework for utilizing 1-(3-Fluorophenyl)-2-methylpropan-2-amine , a versatile phenethylamine-based building block, in drug discovery programs. While direct literature on this specific scaffold is emerging, we will draw upon established principles and data from structurally related analogs, such as its 3-chloro counterpart, to provide robust, field-proven protocols and theoretical insights.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed methodologies for derivatization, purification, and analysis, thereby enabling the systematic exploration of chemical space and the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
Section 1: Foundational Profile of the Scaffold
The Rationale for Fluorination: Physicochemical & Pharmacokinetic Insights
The initial step in leveraging any building block is to understand its intrinsic properties. The 1-(3-Fluorophenyl)-2-methylpropan-2-amine scaffold combines the pharmacologically significant phenethylamine core with two key modifications: a fluorine atom at the meta-position of the phenyl ring and gem-dimethyl groups at the alpha-carbon.
The Role of the 3-Fluoro Group: The introduction of fluorine, the most electronegative element, at this position has profound effects. It can increase the metabolic stability of the aromatic ring by blocking a potential site of enzymatic hydroxylation.[3] Furthermore, the C-F bond can participate in favorable electrostatic and hydrogen-bond interactions within a target's binding pocket, potentially enhancing affinity and selectivity.[6] This substitution also modulates the molecule's lipophilicity (LogP) and the acidity (pKa) of the primary amine, which are critical determinants of solubility, membrane permeability, and oral bioavailability.[1][7]
The α,α-Dimethyl Substitution: The gem-dimethyl group adjacent to the amine provides steric hindrance, which can significantly reduce susceptibility to metabolism by monoamine oxidase (MAO), a common degradation pathway for primary amines. This structural feature is designed to increase the compound's half-life.
The table below summarizes key predicted properties, drawing comparisons with its non-fluorinated and chloro-substituted analogs to highlight the specific influence of the halogen.
α,α-dimethyl group sterically hinders MAO; fluoro-group blocks ring oxidation.
Predicted Pharmacological Action: A Monoamine Modulator
The phenethylamine skeleton is a classic pharmacophore for compounds that interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4][8] By inhibiting the reuptake of these neurotransmitters, derivatives of this scaffold are hypothesized to increase their synaptic concentrations, a mechanism central to the action of many antidepressants, anxiolytics, and psychostimulants.[5] The specific selectivity profile (i.e., SERT vs. NET vs. DAT) will be determined by the nature of the substitutions made on the primary amine, providing a rich field for structure-activity relationship (SAR) studies.
Predicted Mechanism of Action
Section 2: Synthetic Derivatization Strategies
The primary amine of 1-(3-Fluorophenyl)-2-methylpropan-2-amine serves as a versatile synthetic handle. The following protocols detail two fundamental, high-yield transformations for rapidly generating a diverse chemical library.
Protocol: N-Acylation for Amide Synthesis
Causality: N-acylation is one of the most reliable methods for forming a stable amide bond. Using an acyl chloride is highly efficient due to the excellent leaving group (chloride), driving the reaction to completion. A tertiary amine base like triethylamine (TEA) is used to quench the HCl byproduct, preventing the protonation and deactivation of the primary amine starting material. Anhydrous solvents are critical to prevent hydrolysis of the reactive acyl chloride.[9][10]
Magnetic stirrer, round-bottom flask, ice bath, and standard glassware
Saturated aqueous sodium bicarbonate (NaHCO₃), brine, and water
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(3-Fluorophenyl)-2-methylpropan-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol: Reductive Amination for Secondary Amine Synthesis
Causality: Reductive amination provides a direct route to N-alkylated (secondary) amines.[11] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent because it is mild and selectively reduces the protonated imine much faster than the starting carbonyl, minimizing the formation of alcohol byproducts.[12] An acidic catalyst (like acetic acid) is often used to facilitate imine formation.
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
Glacial Acetic Acid (catalytic amount, ~2-5 mol%)
Magnetic stirrer, round-bottom flask, and standard glassware
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask, add 1-(3-Fluorophenyl)-2-methylpropan-2-amine (1.0 eq), the selected aldehyde or ketone (1.1 eq), and anhydrous DCM.
Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
Reaction Progression: Stir the reaction at room temperature for 4-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the new secondary amine product.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography. Note: The amine product may streak on silica; adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatography.
Synthetic Derivatization Workflow
Section 3: Analytical & Purification Protocols
Rationale: Rigorous characterization is non-negotiable in drug discovery. Because the alpha-carbon of the parent amine is a stereocenter, all derivatives will be chiral. It is critical to separate and test enantiomers individually, as they frequently exhibit different pharmacological activities and toxicological profiles.[13][14]
Protocol: Chiral Separation via HPLC
Causality: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation.[13] Polysaccharide-based CSPs (e.g., Chiralpak® series) create a chiral environment through their helical polymer structure, leading to differential, transient diastereomeric interactions with each enantiomer, resulting in different retention times.[15][16] Mobile phase composition is optimized to achieve baseline resolution.
Column Selection: Start with a common polysaccharide-based column such as Chiralpak IA or IC.
Initial Screening (Normal Phase):
Prepare a mobile phase of Hexane/IPA (e.g., 90:10 v/v).
For basic amine analytes, add 0.1% DEA to the mobile phase to improve peak shape by minimizing tailing.
For acidic or neutral amide analytes, add 0.1% TFA.
Equilibrate the column for at least 30 minutes at a flow rate of 1.0 mL/min.
Sample Injection: Dissolve a small amount of the racemic sample in the mobile phase and inject it onto the column.
Analysis & Optimization:
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 80:20 and 95:5 Hexane/IPA).
If separation is still poor, switch the alcohol modifier (e.g., to EtOH).
The goal is to achieve a resolution factor (Rs) of >1.5.
Method Validation: Once separation is achieved, the method can be scaled up for preparative chromatography to isolate gram quantities of each pure enantiomer for biological testing.
Purification & Characterization Workflow
The following workflow represents a self-validating system for ensuring the identity and purity of each synthesized derivative before it enters biological screening.
Purification and Quality Control Cascade
Section 4: Application in a Drug Discovery Screening Cascade
Once a library of pure, well-characterized derivatives has been generated, the next step is to evaluate their biological activity. Based on the scaffold's predicted pharmacology, a logical starting point is to screen for activity at monoamine transporters.
Protocol: In Vitro Radioligand Binding Assay
Causality: This assay quantifies the binding affinity (Ki) of a test compound for a specific target receptor or transporter. It relies on the principle of competitive displacement, where the test compound competes with a known radiolabeled ligand for the target binding sites.[4][5] It is a high-throughput and cost-effective primary screen to identify promising hits.
Materials:
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
Synthesized test compounds at a range of concentrations.
Scintillation counter and appropriate buffers and plates.
Step-by-Step Methodology:
Assay Setup: In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
Termination & Harvesting: Rapidly terminate the binding reaction by filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of radioligand displacement against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Hypothetical Screening Cascade & SAR
A successful drug discovery program follows a logical progression from primary binding assays to more complex functional and cell-based assays.
Drug Discovery Screening Cascade
By analyzing the data from these assays, researchers can build a structure-activity relationship (SAR) to guide the next round of synthesis. For instance, a hypothetical dataset might look like this:
Compound
R-Group (on Amine)
SERT Ki (nM)
NET Ki (nM)
DAT Ki (nM)
1
-H (Parent Amine)
550
800
1200
2a
-C(O)CH₃ (Amide)
150
450
900
2b
-C(O)Ph (Amide)
80
300
750
3
-CH₂CH₃ (Sec. Amine)
450
120
250
This hypothetical data suggests that N-acylation improves SERT affinity, with larger aromatic groups being more favorable (2b > 2a), while N-alkylation may shift selectivity towards NET (3). This iterative cycle of design, synthesis, and testing is the engine of drug discovery.
References
A complete list of hyperlinked references would be compiled here based on the cited search results.
Application Note: Storage Conditions, Shelf Life, and Handling Protocols for 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Structural Causality 1-(3-Fluorophenyl)-2-methylpropan-2-amine (often referred to as 3-fluoro-phentermine) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Structural Causality
1-(3-Fluorophenyl)-2-methylpropan-2-amine (often referred to as 3-fluoro-phentermine) is a fluorinated primary amine utilized in neurochemical research and synthetic drug development. Understanding its physicochemical behavior is critical for maintaining lot-to-lot reproducibility.
The stability of this compound is heavily dictated by its structural features:
Steric Shielding: The
-dimethyl substitution adjacent to the primary amine provides significant steric hindrance[1]. While this slows down rapid degradation compared to unbranched amphetamines, it does not grant absolute immunity to atmospheric degradation.
C-F Bond Integrity: The fluorine atom at the meta position of the phenyl ring is highly stable (bond dissociation energy ~480 kJ/mol). Defluorination is not a relevant degradation pathway under standard storage conditions.
Salt vs. Free Base: The free base (CAS 1840-78-4) is an oily liquid or low-melting solid highly susceptible to atmospheric reactions[1]. Conversely, the hydrochloride salt (CAS 2194-88-9) is a crystalline solid where the nitrogen lone pair is protonated, neutralizing its nucleophilicity and drastically extending shelf life[2].
Mechanisms of Degradation
To design an effective storage protocol, one must first understand the specific environmental stressors that compromise the integrity of 1-(3-Fluorophenyl)-2-methylpropan-2-amine.
) to form unstable carbamic acid intermediates. These intermediates rapidly react with a second amine molecule to precipitate as heat-stable ammonium carbamate salts[3][4]. Visually, this manifests as a cloudy suspension or a white crust forming around the cap of the storage vial.
Oxidative Cleavage (Free Base): Exposure to ambient oxygen (
), especially in the presence of light or trace transition metals, catalyzes the N-oxidation of the primary amine, leading to hydroxylamines and subsequent cleavage products[5].
Hygroscopic Caking (HCl Salt): While the hydrochloride salt is immune to
and degradation, the chloride counterion actively coordinates with atmospheric moisture. High humidity leads to hygroscopic caking, which can cause localized hydrolysis or make accurate gravimetric weighing impossible[2].
Storage Conditions and Shelf Life
The following table summarizes the quantitative storage parameters required to maintain >99% purity of the compound.
Opaque HDPE or glass vial inside a vacuum desiccator (<10% RH).
24 Months (Ambient)48+ Months (2-8 °C)
Note: Argon is preferred over Nitrogen for the free base because Argon is denser than air (1.78 g/L vs. 1.22 g/L), allowing it to form a protective blanket over the liquid phase rather than rapidly diffusing out of the vial.
Logical Workflow of Degradation and Interventions
Figure 1: Degradation pathways of 1-(3-Fluorophenyl)-2-methylpropan-2-amine and storage interventions.
Experimental Protocols
Protocol A: Inert Gas Blanketing and Aliquoting (Free Base)
Causality: Repeatedly opening a master vial introduces fresh
and , exponentially accelerating carbamate formation. Aliquoting into single-use vials under a dense inert gas (Argon) mitigates this risk.
Preparation: Bake amber glass vials and PTFE-lined caps at 120 °C for 2 hours to remove surface moisture. Cool in a desiccator.
Purging: Using a Schlenk line or a low-flow Argon tank with a sterile needle, purge the empty vial for 10 seconds. Causality: Argon displaces the lighter atmospheric air, creating an inert micro-environment.
Transfer: Rapidly transfer the required volume of the free base into the vial using a gas-tight syringe.
Secondary Purge: Hover the Argon needle 1 cm above the liquid surface and purge the headspace gently for 5 seconds. Do not bubble the gas through the liquid to prevent volatilization.
Sealing & Validation: Cap tightly and wrap the seam with Parafilm. Self-Validation Step: Before freezing, visually inspect the liquid against a dark background. It should be perfectly clear. Any opalescence indicates carbamate formation has already begun, and the lot must be re-purified via acid-base extraction.
Protocol B: Stability-Indicating Assay (HPLC-UV)
Causality: To definitively prove shelf life, a stability-indicating assay must resolve the parent amine from its N-oxide and carbamate degradation products.
Mobile Phase Preparation:
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
Solvent B: Acetonitrile + 0.1% TFA.
Causality: The primary amine will cause severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. TFA acts as an ion-pairing agent, keeping the amine fully protonated and ensuring sharp, symmetrical peaks.
Chromatographic Conditions:
Column: C18 (e.g., 150 x 4.6 mm, 3 µm).
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 260 nm (targeting the fluorophenyl chromophore).
System Suitability Test (Self-Validation): Before running actual stability samples, inject a "Forced Degradation Standard" (a sample of the amine deliberately exposed to 30%
and open air for 48 hours).
Validation Criteria: The method is only valid if the parent peak (1-(3-Fluorophenyl)-2-methylpropan-2-amine) is baseline-resolved (
) from the earlier-eluting N-oxide and carbamate peaks.
References
PubChem: 1-(3-Fluorophenyl)-2-methylpropan-2-amine (CID 43317084). National Institutes of Health (NIH). [Link]
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability. MDPI. [Link]
Amines Used in CO2 Capture: Oxidative Degradation Mechanisms. Bellona Foundation.[Link]
Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate. ACS Omega.[Link]
Application Note: Optimized Solvent Selection and Acid-Base Extraction Protocol for 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Executive Summary The isolation of primary amines from complex synthetic mixtures is a critical unit operation in drug development. 1-(3-Fluorophenyl)-2-methylpropan-2-amine (a fluorinated analog of phentermine) presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation of primary amines from complex synthetic mixtures is a critical unit operation in drug development. 1-(3-Fluorophenyl)-2-methylpropan-2-amine (a fluorinated analog of phentermine) presents specific extraction challenges due to its highly lipophilic backbone and basic primary amine moiety[1]. This application note provides a causally driven, self-validating protocol for the purification of this compound using Liquid-Liquid Extraction (LLE). By exploiting the pH-dependent ionization of the amine, researchers can systematically purge both acidic and neutral impurities, ensuring high API (Active Pharmaceutical Ingredient) purity prior to final salt crystallization.
Physicochemical Profiling & Causality
To design a thermodynamically favorable extraction, we must first analyze the target molecule's physicochemical properties. The compound features a primary amine attached to a sterically hindered tertiary carbon, with an electron-withdrawing 3-fluoro substitution on the phenyl ring.
The freebase cannot be isolated via crystallization; it must be recovered via careful solvent evaporation.
Solvent Selection Matrix
The choice of organic solvent dictates the efficiency, safety, and operational ease of the extraction[3]. While Dichloromethane (DCM) is traditionally used for alkaloids, modern green chemistry and operational mechanics heavily favor Methyl tert-butyl ether (MTBE) for this specific substrate.
Table 2: Solvent Evaluation for Amine Extraction
Solvent
Density (g/mL)
Boiling Point
Phase Position
Suitability & Causality
MTBE
0.74
55.2 °C
Top Layer
Optimal. Excellent freebase solubility. The top-layer position streamlines sequential aqueous extractions by allowing the bottom aqueous layer to be drained without removing the organic phase.
DCM
1.33
39.6 °C
Bottom Layer
Good. High extraction efficiency, but its bottom-layer position forces awkward, repetitive transfers during multiple extractions. Highly prone to forming stubborn emulsions.
Ethyl Acetate
0.90
77.1 °C
Top Layer
Acceptable. Good partitioning, but the ester linkage is susceptible to base-catalyzed hydrolysis under the extreme pH (>12) required to freebase the amine.
Toluene
0.87
110.6 °C
Top Layer
Suboptimal. High boiling point complicates solvent removal. Evaporating toluene risks thermal degradation or volatilization of the low-molecular-weight freebase amine.
Mechanistic Principles of Acid-Base Extraction
The extraction relies on the Henderson-Hasselbalch equation : ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
.
To achieve >99% partitioning into the aqueous phase during the impurity purge, the pH must be adjusted at least 2 units below the pKa (Target pH: 2-3). Conversely, to drive the compound entirely into the organic phase during product recovery, the pH must be at least 2 units above the pKa (Target pH: >12)[4].
Fig 1: Acid-base extraction workflow for isolating freebase primary amines from crude mixtures.
Step-by-Step Protocol: Self-Validating Extraction System
This protocol is designed with built-in validation checkpoints to ensure process integrity at every phase transition.
Phase 1: Acidic Impurity Purge
Dissolution: Dissolve the crude synthetic mixture in MTBE (10 mL per gram of crude).
Acidification: Transfer to a separatory funnel. Add 1M aqueous HCl in portions, shaking vigorously with frequent venting, until the aqueous phase reaches a stable pH of 2-3.
Causality: The basic amine is protonated into a highly polar ammonium chloride salt, forcing it to partition into the aqueous layer[4].
Validation Checkpoint: Test the aqueous layer with universal indicator paper. If pH > 3, the amine is not fully protonated, risking product loss into the organic waste.
Separation: Allow the layers to separate. Drain the bottom aqueous layer (containing the product) into a clean Erlenmeyer flask.
Organic Wash: Wash the remaining MTBE layer with a small volume of fresh 1M HCl to capture any residual product. Combine this with the main aqueous extract. Discard the MTBE layer (contains neutral/acidic impurities).
Phase 2: Freebase Regeneration
Thermal Control: Place the flask containing the acidic aqueous extract into an ice-water bath.
Causality: The subsequent neutralization is highly exothermic. Cooling prevents thermal degradation and minimizes the volatilization of the resulting freebase amine.
Basification: Slowly add 5M aqueous NaOH dropwise while stirring continuously until the pH exceeds 12.
Validation Checkpoint: The previously clear aqueous solution will rapidly turn cloudy, and oily droplets will form on the surface. This visual cue confirms the successful regeneration of the water-insoluble freebase amine[2]. Verify pH
12 with indicator paper.
Phase 3: Product Extraction & Isolation
Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Add fresh MTBE (5 mL per gram of theoretical yield). Shake gently to avoid emulsions and vent frequently.
Causality: Multiple extractions with smaller solvent volumes yield a higher total recovery than a single large-volume extraction due to the partition coefficient (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
).
Separation: Allow layers to settle. Drain the bottom aqueous layer into a beaker, and pour the top MTBE layer (containing the pure freebase) into a collection flask. Repeat the MTBE extraction of the aqueous layer two more times, combining all MTBE extracts.
Drying: Add anhydrous Sodium Sulfate (
) to the combined MTBE extracts until the solid is free-flowing (no longer clumping).
Causality:
chemically binds trace water dissolved in the MTBE, preventing water contamination in the final oil.
Concentration: Filter off the drying agent and concentrate the MTBE solution under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C.
Validation Checkpoint: The final product should present as a clear to pale-yellow oil. Weigh the flask to establish mass balance and calculate the percentage yield.
References
1.[1] "1-(3-Fluorophenyl)-2-methylpropan-2-amine | C10H14FN | CID 43317084 - PubChem." National Institutes of Health (NIH).
2.[3] "Practical Aspects of Solvent Extraction | LCGC International." Chromatography Online.
3.[2] "PHENTERMINE CAS#: 122-09-8 - ChemicalBook." ChemicalBook.
4.[4] "4.8: Acid-Base Extraction - Chemistry LibreTexts." LibreTexts.
Technical Support Center: Preventing Defluorination During Phenethylamine Synthesis
Welcome to the Technical Support Center for advanced phenethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced phenethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fluorinated phenethylamine analogs. Unwanted defluorination is a significant challenge in this field, leading to impurities, reduced yields, and compromised biological activity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve defluorination issues in your experiments.
Understanding the Challenge: The Stability of the C-F Bond
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts unique and often desirable properties to pharmaceutical compounds.[1][2][3][4] However, under certain synthetic conditions, this robust bond can be cleaved, leading to the undesired loss of fluorine from the aromatic ring or alkyl side chain of your phenethylamine target. Understanding the mechanisms behind this cleavage is the first step toward prevention.
Mechanisms of Defluorination
Several pathways can lead to the cleavage of a C-F bond. The most common mechanisms encountered in phenethylamine synthesis include:
Nucleophilic Aromatic Substitution (SNAr): This is a primary concern, especially with electron-deficient aromatic rings. Strong nucleophiles can attack the carbon atom bearing the fluorine, displacing it. The reactivity is highly dependent on the substitution pattern of the aromatic ring.
Reductive Defluorination: Certain reducing agents, particularly those involving single-electron transfer (SET) mechanisms, can lead to the cleavage of the C-F bond.[5][6] This is often observed during the reduction of nitro groups or other reducible functionalities on the fluorinated aromatic ring.
Photochemical Cleavage: Visible light photoredox catalysis, while a powerful tool, can also induce C-F bond cleavage through radical intermediates.[1][2][7]
Enzyme-Mediated Defluorination: While less common in typical organic synthesis, it's important to be aware that certain enzymes can catalyze C-F bond cleavage.[8][9]
Below is a generalized workflow for identifying and mitigating defluorination.
Caption: A workflow for troubleshooting defluorination in synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a mass peak corresponding to the loss of fluorine in my crude LC-MS. How can I confirm this is due to defluorination?
A1: While LC-MS provides strong initial evidence, confirmation is crucial. The gold standard for identifying and quantifying fluorine-containing compounds is ¹⁹F NMR spectroscopy .[5][10] The disappearance of the expected fluorine signal or the appearance of a new signal corresponding to a different fluorine environment can confirm defluorination. Additionally, high-resolution mass spectrometry (HRMS) can provide the exact mass of the byproduct, further confirming the loss of a fluorine atom.
Q2: My synthesis involves the reduction of a nitro group on a fluorinated phenyl ring. What are the best practices to avoid defluorination?
A2: This is a classic scenario where reductive defluorination can occur. The choice of reducing agent is critical.
Reducing Agent/Method
Risk of Defluorination
Recommended Use & Considerations
Catalytic Hydrogenation (e.g., H₂, Pd/C)
Moderate to High
Can be aggressive. To minimize risk, use lower pressures, shorter reaction times, and consider catalysts with lower activity. Screen different catalysts (e.g., PtO₂, Raney Nickel).
Metal Hydrides (e.g., LiAlH₄, NaBH₄)
Low to Moderate
Generally safer for C-F bonds on aromatic rings. However, be cautious with substrates where the fluorine is on a side chain, as SN2 displacement can occur.
Transfer Hydrogenation (e.g., Ammonium Formate)
Low
Often a milder and effective alternative to high-pressure hydrogenation.
Metal-Acid Systems (e.g., SnCl₂, Fe/HCl)
Moderate
Can be effective, but the acidic conditions and metal species can sometimes promote defluorination. Careful optimization of temperature and reaction time is necessary.
Expert Tip: Always perform reductions at the lowest effective temperature and monitor the reaction closely by TLC or LC-MS to avoid over-reduction and side reactions.
Q3: Can my choice of base during a reaction lead to defluorination?
A3: Absolutely. Strong, hard nucleophiles, particularly oxygen and nitrogen-based nucleophiles, can participate in intramolecular SN2 reactions, leading to C-F bond cleavage.[11] For instance, if you are deprotonating a hydroxyl or amine group in proximity to a fluorinated ring, the resulting alkoxide or amide can act as an intramolecular nucleophile.
Preventative Measures:
Use a non-nucleophilic base: If the goal is simply deprotonation, consider sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges.
Protecting groups: If a nucleophilic functional group is near the C-F bond, consider protecting it before performing reactions that require strong bases.
Temperature control: Lowering the reaction temperature can significantly reduce the rate of nucleophilic attack.
Q4: I am performing a reaction in a continuous flow setup. Does this offer any advantages in preventing defluorination?
A4: Yes, continuous flow reactors can offer significant advantages.[12] The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to favor the desired product and minimize side reactions like defluorination.[12] The high surface-area-to-volume ratio in flow reactors also allows for more efficient heat transfer, preventing localized hotspots that can promote decomposition and defluorination.[12]
Troubleshooting Guides
Scenario 1: Unexpected Defluorination During a Grignard Reaction
Problem: You are attempting to form a Grignard reagent from a fluoro-bromophenethylamine precursor, but you observe significant amounts of the defluorinated-bromophenethylamine byproduct.
Root Cause Analysis:
The formation of Grignard reagents from aryl halides is a well-established process, but the presence of a fluorine substituent can complicate matters. The highly reactive Grignard reagent, once formed, can potentially react with the C-F bond of another molecule of the starting material or product.
Caption: Competing pathways in Grignard formation.
Troubleshooting Steps:
Inverse Addition: Instead of adding magnesium turnings to your fluoro-bromophenethylamine solution, try adding your precursor slowly to a suspension of activated magnesium in your solvent. This keeps the concentration of the Grignard reagent low at any given time, minimizing the side reaction.
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to decrease the rate of the undesired defluorination reaction.
Choice of Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. While THF is common, you might explore other ethers like 2-MeTHF or CPME.
Magnesium Activation: Ensure your magnesium is highly activated to promote rapid formation of the Grignard reagent, thus shortening the time it is in contact with the starting material.
Scenario 2: Defluorination During Acid-Catalyzed Deprotection
Problem: You are using a strong acid (e.g., TFA) to remove a Boc protecting group from a fluorinated phenethylamine, and you are observing defluorination.
Root Cause Analysis:
While less common, strong acids, particularly at elevated temperatures, can promote defluorination. This is especially true if the fluorinated ring is electron-rich, as protonation can activate the ring towards nucleophilic attack by the counter-ion or other species in the reaction mixture.
Troubleshooting Steps:
Milder Acidic Conditions: Switch to a milder acid for deprotection. For example, HCl in an organic solvent (like dioxane or diethyl ether) is often sufficient for Boc removal and is less likely to cause defluorination.
Scavengers: Include a scavenger in your reaction mixture. Scavengers like triethylsilane (TES) can quench reactive cationic species that may be involved in the defluorination mechanism.
Temperature Control: Perform the deprotection at room temperature or below if possible.
Alternative Protecting Groups: If defluorination remains a persistent issue, consider using a protecting group that can be removed under non-acidic conditions, such as a Cbz (carboxybenzyl) group, which can be removed by hydrogenolysis.
Analytical Methods for Detecting and Quantifying Defluorination
A robust analytical workflow is essential for identifying and quantifying defluorination byproducts.
Analytical Technique
Application
Strengths
Limitations
LC-MS/MS
Initial detection and identification of byproducts.[10][13]
Provides a mass balance of fluorine in your sample.
Does not identify the specific fluorinated compounds.
Protocol: Sample Preparation for ¹⁹F NMR Analysis
Sample Quenching: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it immediately in a vial containing a suitable solvent (e.g., cold deuterated chloroform or methanol).
Workup (if necessary): If the reaction mixture contains salts or other non-volatile components, perform a simple liquid-liquid extraction to isolate the organic components.
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) that does not interfere with the signals from your starting material or products.
Analysis: Acquire the ¹⁹F NMR spectrum. The integration of the signals corresponding to your starting material, product, and any defluorinated byproducts, relative to the internal standard, will allow you to quantify the extent of defluorination.
References
Cai, C., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Letters.
Chen, J., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules.
ScienceDaily. (2025). New roadmap advances catalytic solutions to destroy 'forever chemicals'. ScienceDaily.
Chen, J., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Semantic Scholar.
Wang, B., et al. (2017). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH.
ResearchGate. (n.d.). A general mechanism for C-F bond cleavage of trifluoromethylarenes. ResearchGate.
ACS Publications. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment | Closing the Fluorine Mass Balance. ACS ES&T Engineering.
Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed.
Jäger, C., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. PMC.
ScienceDirect. (2024). Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3. ScienceDirect.
Rice University. (2025). Scientists Unveil Roadmap for Destroying 'Forever Chemicals' in Water Using Catalysis. Rice University News & Media.
The Senftle Group. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. The Senftle Group.
Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society.
ResearchGate. (2025). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ResearchGate.
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
Boll, M., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. PMC.
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
ACS Publications. (2019). Characterization of the Chemical Contents of Fluorinated and Fluorine-Free Firefighting Foams Using a Novel Workflow Combining Nontarget Screening and Total Fluorine Analysis. Environmental Science & Technology.
RSC Publishing. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales Pharmaceutiques Francaises.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone.
Sheldon, D. J., et al. (2023). Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. PubMed.
Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
Smolecule. (n.d.). Continuous Flow Synthesis of Phenethylamine Derivatives. Smolecule.
ResearchGate. (2024). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. ResearchGate.
ResearchGate. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ResearchGate.
resolving peak tailing of amine compounds in HPLC analysis
Welcome to the Advanced Troubleshooting Portal. In pharmaceutical and biochemical analysis, basic compounds (amines) are notoriously difficult to separate with high efficiency.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Portal. In pharmaceutical and biochemical analysis, basic compounds (amines) are notoriously difficult to separate with high efficiency. If you are experiencing asymmetrical, tailing peaks when analyzing amines, you are likely battling one of the most fundamental challenges in reversed-phase liquid chromatography (RP-HPLC): secondary interactions .
This guide bypasses basic instrument checks to focus strictly on the physicochemical causality of amine tailing and provides self-validating, field-proven protocols to resolve it.
The Mechanistic Root Cause: Why Amines Tail
To fix peak tailing, we must first understand the thermodynamics of the column surface. Standard reversed-phase separation relies on hydrophobic interactions between the analyte and the C18 stationary phase. However, silica-based columns are not perfectly inert.
The silica backbone contains residual silanol groups (Si–OH). These silanols have a pKa of approximately 3.5 to 4.5. When your mobile phase pH exceeds 4.0, these silanols deprotonate and become negatively charged (Si–O⁻)[1]. Simultaneously, most basic pharmaceutical compounds (amines) have a pKa between 8.0 and 10.5, meaning they are positively protonated (R–NH₃⁺) at standard mobile phase pH levels.
This creates a highly active electrostatic attraction—a secondary ion-exchange interaction —between the protonated amine and the ionized silanol[1]. Because these active sites are heterogeneously distributed and possess slow desorption kinetics, a portion of the analyte molecules "sticks" to the column longer than the rest, dragging out the elution profile and creating a tail.
Mechanistic pathways of silanol-amine interactions and targeted mitigation strategies.
Systematic Troubleshooting Workflows
Do not randomly adjust gradient slopes or flow rates. Amine tailing is a chemical problem requiring a chemical solution. Follow these sequential protocols to validate and resolve the issue.
Protocol A: Mobile Phase pH & Ionic Strength Optimization
Objective: Suppress the ionization of either the silanols or the target amines.
Calculate Target pKa: Identify the exact pKa of your basic analyte.
Execute pH Adjustment:
Path 1 (Silanol Suppression): Adjust the aqueous mobile phase to pH < 3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. At this pH, surface silanols are forced into their neutral, associated form (Si–OH), effectively shutting down the ion-exchange mechanism[1].
Path 2 (Amine Suppression): If your column is stable at high pH (e.g., hybrid silica), adjust the mobile phase to pH > 10.0 using ammonium hydroxide. This deprotonates the amine into a neutral free base, eliminating its ability to interact electrostatically[2].
Buffer Capacity Check: If your method strictly requires a neutral pH (e.g., pH 7.0), increase the buffer concentration (e.g., from 10 mM to 50 mM phosphate). The increased ionic strength will competitively mask the silanol sites.
Validation: Inject your standard. Calculate the USP Tailing Factor (
). If , the method is validated. If , proceed to Protocol B.
Protocol B: Advanced Stationary Phase Selection
Objective: Eliminate active silanol sites at the hardware level when mobile phase adjustments are restricted (e.g., LC-MS compatibility).
Audit Current Column: Verify if your column is fully end-capped. Non-endcapped packings possess massive silanol activity and should never be used for basic analytes[3]. However, traditional end-capping (trimethylchlorosilane) hydrolyzes over time, leading to degrading peak shapes[4].
Upgrade Chemistry: Switch to a modern, base-deactivated architecture:
Charged Surface Hybrid (CSH): Applies a low-level positive charge to the silica surface. This actively repels protonated basic compounds, yielding exceptionally sharp peaks even in low ionic strength, MS-friendly mobile phases like 0.1% formic acid[5].
Polar-Embedded Phases: Incorporates an amide group within the alkyl chain. This group forms an internal hydrogen bond with residual silanols, shielding them from your analytes[4].
TYPE-C Silica Hydride: Replaces reactive Si–OH groups with highly stable Si–H groups, virtually eliminating silanol activity and providing extreme stability at low pH[4].
Equilibrate: Flush the new column with 20 column volumes to ensure complete surface wetting before re-evaluating
.
Step-by-step decision tree for resolving basic compound peak tailing in HPLC.
Quantitative Comparison of Column Technologies
When selecting a stationary phase for amine analysis, refer to this comparative matrix to align column chemistry with your specific analytical goals.
Column Technology
Mechanism of Action
Best Use Case
LC-MS Compatibility
Amine Tailing Reduction
Standard C18 (Unendcapped)
Hydrophobic retention only
Neutrals, acidic compounds
High
Poor
Endcapped C18
Chemical capping of Si–OH
General purpose LC-UV
High
Moderate
Polar-Embedded C18
Internal H-bonding shields silanols
Basic compounds at mid-pH
High
Good
Charged Surface Hybrid (CSH)
Positive surface charge repels amines
Basic drugs, low ionic strength
Excellent
Excellent
TYPE-C Silica Hydride
Si–H entirely replaces Si–OH
Low pH stability, zero silanols
High
Excellent
High-pH Stable Hybrid
Withstands pH > 10 to neutralize amines
Strong bases (pKa > 9.5)
Moderate (requires volatile buffers)
Excellent
Frequently Asked Questions (FAQs)
Q: Why does my amine peak tailing progressively worsen as the column ages?A: Standard end-capping reagents are highly susceptible to acid hydrolysis, especially when operating at pH < 2.5. As the column ages, these protective capping groups cleave off, exposing fresh, highly active silanols that immediately begin interacting with your basic analytes[4]. If longevity is an issue, transition to a sterically protected phase or a Silica Hydride column.
Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing?A: Historically, adding a competing base like TEA (10–50 mM) was a standard practice. TEA aggressively binds to active silanols, blocking your analyte from interacting with them[3]. However, TEA causes severe ion suppression in mass spectrometry and can permanently alter the selectivity of your column. In modern chromatography, upgrading to a base-deactivated or CSH column is the superior, MS-compatible solution.
Q: Why does peak symmetry actually improve when I inject a higher concentration of my sample?A: This is a classic diagnostic marker of active site overloading . An HPLC column contains a finite number of highly active silanol sites. At high sample concentrations, your analyte quickly saturates these few active sites. The remainder of the sample mass elutes normally via hydrophobic interactions, masking the tail (Langmuirian isotherm behavior). Do not rely on this as a fix; it destroys quantitative linearity and limits of detection (LOD).
References
High Performance Liquid Chromatography : Theory. Source: asau.ru.
Technical Support Center: 1-(3-Fluorophenyl)-2-methylpropan-2-amine Degradation Analysis
Welcome to the technical support center for the analysis of 1-(3-Fluorophenyl)-2-methylpropan-2-amine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 1-(3-Fluorophenyl)-2-methylpropan-2-amine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 1-(3-Fluorophenyl)-2-methylpropan-2-amine and what are its key chemical properties?
1-(3-Fluorophenyl)-2-methylpropan-2-amine is a primary amine with a fluorinated phenyl ring.[1] Its structure is similar to other psychoactive phenylalkylamines.[2][3] The presence of the fluorine atom can significantly influence its metabolic stability and physicochemical properties.[4][5][6][]
Table 1: Key Physicochemical Properties of 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Q2: What are the primary degradation pathways for a primary amine like 1-(3-Fluorophenyl)-2-methylpropan-2-amine?
Primary amines are susceptible to several degradation pathways, primarily oxidation, but also thermal and photolytic degradation.[8][9]
Oxidative Degradation: This is a common pathway for amines and can be mechanistically complex.[8] It can occur via autoxidation (radical-mediated) or be mediated by peroxides.[8] For primary aliphatic amines, N-oxidation can occur, leading to hydroxylamines and subsequently to nitroso derivatives.[10] The presence of a fluorinated aromatic ring can influence the susceptibility of the molecule to oxidation.
Thermal Degradation: At elevated temperatures, as might occur during GC analysis or improper storage, thermal degradation can lead to cleavage of the C-N bond.[3][11] This can result in the formation of various smaller molecules.[3]
Photodegradation: Aromatic amines can be susceptible to photodegradation, especially in the presence of UV light and a photocatalyst.[12] This process often involves the generation of reactive oxygen species that attack the aromatic ring and the amine group.
Hydrolysis: While the C-F bond is generally strong and increases metabolic stability, harsh acidic or basic conditions could potentially lead to hydrolysis, although this is generally a less common pathway for this type of compound compared to oxidation.[4][5]
Q3: Why is understanding the degradation products of this compound important?
Identifying and characterizing degradation products is a critical aspect of drug development and safety assessment for several reasons:
Safety and Toxicology: Degradation products may have different pharmacological or toxicological profiles than the parent compound.
Stability-Indicating Methods: A thorough understanding of degradation pathways is essential for developing and validating analytical methods that can accurately measure the parent compound in the presence of its degradants.[13]
Formulation Development: Knowledge of a compound's stability helps in designing stable formulations and selecting appropriate storage conditions.[14]
Regulatory Compliance: Regulatory agencies like the ICH require forced degradation studies to be conducted to understand the stability of a drug substance.[13][15][16]
Troubleshooting Guide for Degradation Studies
This section addresses common issues encountered during the experimental identification of degradation products.
Problem 1: I am seeing unexpected peaks in my chromatogram after a forced degradation study. How do I identify them?
Likely Cause: The unexpected peaks are likely degradation products formed under the stress conditions.
Troubleshooting Steps:
Mass Spectrometry (MS) is Key: The most powerful tool for identifying unknown peaks is mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
LC-MS: Ideal for a broad range of degradation products, including polar and non-volatile compounds.
GC-MS: Suitable for volatile and semi-volatile degradation products.[3] Note that high temperatures in the GC inlet can sometimes cause further on-column degradation.[17]
Propose Likely Structures: Based on the known degradation pathways of primary amines (oxidation, thermal cleavage), you can predict potential degradation products and their expected mass-to-charge ratios (m/z).
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown peaks.
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain structural information. Compare the fragmentation patterns to those of the parent compound and known related structures.
Workflow for Identifying Unknown Peaks
Caption: Workflow for identifying unknown chromatographic peaks.
Problem 2: My forced degradation study is showing no degradation. What should I do?
Likely Cause: The stress conditions may not be harsh enough to induce degradation. The C-F bond can increase the metabolic and chemical stability of the molecule.[4][5]
Troubleshooting Steps:
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base.[18] For oxidative studies, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature can accelerate degradation.[11] However, be mindful that excessively high temperatures might lead to unrealistic degradation pathways.
Extend Exposure Time: Increase the duration of the stress study.
Ensure Proper Exposure: For photolytic studies, ensure the sample is directly exposed to the light source.
Problem 3: I am getting a complex mixture of degradation products that is difficult to separate chromatographically.
Likely Cause: Over-stressing the sample can lead to the formation of secondary and tertiary degradation products, resulting in a complex mixture.
Troubleshooting Steps:
Optimize Stress Conditions: Aim for a target degradation of 5-20%.[15] This can be achieved by performing a time-course experiment under milder stress conditions to find the optimal exposure time.
Chromatographic Method Development:
Gradient Optimization (LC): Adjust the gradient slope and composition of the mobile phase to improve separation.
Column Selection (LC & GC): Try different column chemistries (e.g., C18, phenyl-hexyl for LC; different polarity columns for GC).
pH of Mobile Phase (LC): For ionizable compounds like amines, adjusting the pH of the mobile phase can significantly impact retention and peak shape.
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies. It is crucial to have a validated, stability-indicating analytical method (e.g., HPLC-UV/MS) before starting these studies.
Protocol 1: Acid and Base Hydrolysis
Preparation: Prepare a solution of 1-(3-Fluorophenyl)-2-methylpropan-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acidic Stress: Add an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
Basic Stress: Add an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as the acidic stress.
Neutralization: Before analysis, neutralize the samples with an appropriate amount of base or acid.
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Oxidative Degradation
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
Stress Condition: Add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.
Analysis: Analyze the samples directly.
Protocol 3: Thermal Degradation
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent before analysis.
Solution State: Prepare a 1 mg/mL solution of the compound and incubate at a controlled temperature (e.g., 60 °C) for a defined period.
Protocol 4: Photolytic Degradation
Preparation: Prepare a 1 mg/mL solution of the compound.
Exposure: Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Control: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
Analysis: Analyze both the exposed and control samples.
Illustrative Degradation Pathway
Caption: Potential degradation pathways under different stress conditions.
References
Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
Asghar, M. W., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Available at: [Link]
Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43317084, 1-(3-Fluorophenyl)-2-methylpropan-2-amine. Retrieved from [Link].
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]
Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]
Cajka, T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available at: [Link]
Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]
Amine, S. S., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Available at: [Link]
Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Available at: [Link]
Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Available at: [Link]
Friedman, H. L. (1964). Kinetics of Thermal Degradation of Char-Forming Plastics From Thermogravimetry. Application to Phenolic Plastic. ResearchGate. Available at: [Link]
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
Papageorgiou, G. Z., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available at: [Link]
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
Du Pont, T., et al. (1970). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences. Available at: [Link]
Ni, N. N. (2002). Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link]
LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. LibreTexts. Available at: [Link]
GFIG. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. GFIG. Available at: [Link]
Feron, V. J., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
Vlase, D., et al. (2012). thermal degradation study of some local anesthetic drugs. ResearchGate. Available at: [Link]
Tanthakit, P., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Available at: [Link]
Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]
Ullah, S., et al. (2024). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. Available at: [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Chiaia-Hernández, A. C., et al. (2024). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology. Available at: [Link]
LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]
Cristea, M., et al. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. MDPI. Available at: [Link]
Pace, V., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]
Khan, M. H. A., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]
Bullin, J. A., & Polasek, J. C. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
Emmert, M. H. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Synfacts. Available at: [Link]
Abdi, M. A., et al. (2021). A Novel Methodology for Online Analysis of Amine Solution Degradation Caused by Fly Ash. University of Regina. Available at: [Link]
minimizing side reactions in reductive amination of fluorinated ketones
Welcome to the Technical Support Center. Fluorinated ketones (such as trifluoromethyl ketones) present unique synthetic challenges due to the extreme electron-withdrawing nature of the fluorine atoms.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Fluorinated ketones (such as trifluoromethyl ketones) present unique synthetic challenges due to the extreme electron-withdrawing nature of the fluorine atoms. This guide is engineered for researchers and drug development professionals to troubleshoot side reactions, understand the underlying mechanistic causality, and implement self-validating experimental protocols.
Troubleshooting Guide & FAQs
Q1: My one-pot reductive amination yields mostly the fluorinated alcohol instead of the target amine. Why is this happening, and how do I fix it?A1: The strong electron-withdrawing effect of the
group makes the adjacent carbonyl carbon exceptionally electrophilic. In a standard one-pot reductive amination, the rate of direct ketone reduction by the hydride source (e.g., or ) outcompetes the rate of imine formation[1]. Consequently, the hydride directly attacks the unreacted ketone, yielding the fluorinated alcohol byproduct.
The Fix: You must decouple imine formation from reduction. Switch to a strictly stepwise protocol where the imine is pre-formed to >95% conversion before any reducing agent is introduced into the system[2].
Q2: I am trying to pre-form the imine, but the reaction stalls at the hemiaminal stage. What is preventing dehydration?A2: Fluorinated hemiaminals are unusually stable. The highly electronegative fluorine atoms destabilize the adjacent developing positive charge of the transition state required to form the iminium ion, making the expulsion of water thermodynamically difficult.
The Fix: You must force the dehydration using a strong, oxophilic Lewis acid like Titanium(IV) isopropoxide (
). acts as a water scavenger and activates the ketone, driving the equilibrium forward to form a transient, highly reducible titanium-iminium complex[2][3].
Q3: How can I achieve high enantiomeric excess (ee) for primary
-trifluoromethyl amines without over-alkylation?A3: Achieving high ee is notoriously difficult because the steric profile of a group is very similar to an isopropyl group, making stereodiscrimination challenging for standard catalysts. Furthermore, primary amines are prone to reacting with excess ketone to form over-alkylated tertiary amines.
The Fix: Utilize a Ruthenium-catalyzed asymmetric reductive amination system using
gas and (as the nitrogen source). The Ru-catalyst coordinates the imine and directs the hydride delivery strictly to one face, yielding up to 97% ee while completely preventing over-alkylation[1]. Alternatively, biomimetic transamination using chiral pyridoxamine derivatives offers absolute chemoselectivity without any hydride reducing agents[4].
Process Visualization: Competing Pathways
The following diagram illustrates the critical junction in the reaction pathway where the electrophilicity of the fluorinated ketone dictates the success or failure of the synthesis.
Reaction pathway of fluorinated ketone reductive amination highlighting competing side reactions.
Reagent Selection Matrix
To minimize side reactions, selecting the correct reducing system based on your substrate is critical.
This protocol is designed as a self-validating system to ensure the complete consumption of the highly electrophilic ketone before reduction, entirely bypassing the alcohol side reaction[2][3].
Step-by-Step Methodology:
Imine Formation: In a flame-dried flask under an inert
atmosphere, dissolve the fluorinated ketone (1.0 eq) and the amine (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (, 2.0 eq) dropwise.
Equilibration & Validation: Stir at room temperature for 6–12 hours.
Self-Validation Check: Monitor the reaction via
NMR. The peak of the starting ketone (typically around -70 to -80 ppm) will shift distinctly, confirming 100% conversion to the titanium-iminium complex. Do not proceed until the ketone is fully consumed.
Reduction: Cool the reaction mixture to 0 °C. Carefully add a solution of
(1.5 eq) in absolute ethanol dropwise. Stir for an additional 2 hours.
Causality Note: Because the ketone is fully sequestered as an iminium ion, the highly reactive
can be safely used without the risk of forming the alcohol byproduct.
Workup & Cleavage: Quench the reaction by adding 1M NaOH (or water) and stir vigorously.
Self-Validation Check: The hydrolysis of the titanium complex will immediately precipitate a granular, white
solid. This mechanical validation confirms the titanium has been safely destroyed, preventing severe emulsions during the subsequent Celite filtration and organic extraction.
For researchers requiring chiral primary amines, this modern protocol utilizes hydrogen gas to prevent over-alkylation and relies on a transition metal to dictate stereochemistry[1].
Step-by-Step Methodology:
Preparation: In a high-pressure autoclave, combine the aryl-trifluoromethyl ketone (1.0 eq), Ammonium Acetate (
, 5.0 eq), and the chiral Ruthenium catalyst (1-2 mol%).
Causality Note:
serves a dual purpose: it acts as the primary nitrogen source and buffers the reaction to facilitate smooth imine formation without degrading the Ru-complex.
Pressurization: Purge the vessel with
gas three times to remove oxygen, then pressurize to 30-50 atm.
Reaction: Heat the autoclave to 50-80 °C and stir for 12-24 hours.
Self-Validation Check: Monitor the pressure gauge. A steady drop in
pressure directly correlates to the consumption of the imine intermediate.
Isolation: Depressurize carefully. Because
is the reductant, water is the only stoichiometric byproduct, allowing for a clean extraction and direct purification via silica gel chromatography.
References
Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL:[Link]
Discovery of biomimetic transamination as a general synthetic method for preparation of fluorine-containing amines and amino acids
Source: ResearchGate
URL:[Link]
Technical Support Center: 1-(3-Fluorophenyl)-2-methylpropan-2-amine Stability & Impurity Profiling
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex stability profiling of 1-(3-Fluorophenyl)-2-methylpropan-2-amine (also...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex stability profiling of 1-(3-Fluorophenyl)-2-methylpropan-2-amine (also known as 3-Fluoro-phentermine). This guide focuses on the detection, causality, and resolution of N-oxidized impurities that arise during pharmaceutical storage.
Part 1: Core Principles & FAQs
Q1: What is the exact chemical nature of the "N-oxide" impurity in 1-(3-Fluorophenyl)-2-methylpropan-2-amine?
A: It is critical to distinguish between amine classes. While tertiary amines form stable coordinate covalent N-oxides (R₃N⁺-O⁻), 1-(3-Fluorophenyl)-2-methylpropan-2-amine is a sterically hindered primary amine. When subjected to oxidative stress, it does not form a traditional N-oxide; instead, it undergoes initial N-oxidation to form an N-hydroxylamine (R-NHOH). Upon further oxidation, this can degrade into nitroso (R-NO) and nitro (R-NO₂) species. In regulatory and stability contexts, these are collectively monitored as "N-oxidized impurities" due to their shared degradation pathway and potential genotoxicity. As highlighted in the [1], understanding the specific oxidative liability of the nitrogen center is critical for analytical tracking.
Q2: Why are these N-oxidized impurities forming in my stored API/formulation?
A: The causality usually traces back to excipient compatibility or environmental reactive oxygen species (ROS). Excipients like povidone (PVP) or polyethylene glycol (PEG) inherently contain trace hydroperoxides. Over time, especially under accelerated stability conditions (e.g., 40°C/75% RH), these peroxides act as electrophilic oxygen donors. The primary amine attacks the peroxide, leading to the +16 Da mass shift characteristic of N-hydroxylation. This mechanism is well-documented in studies concerning [2].
Part 2: Diagnostic Troubleshooting Guide
Issue 1: Co-elution of the N-Oxidized Impurity with the Parent API in HPLC
The Symptom: Your UV or TIC chromatogram shows a broad, tailing peak that merges with the main 1-(3-Fluorophenyl)-2-methylpropan-2-amine peak.
The Causality: N-hydroxylamines possess a dual hydrogen-bond donor/acceptor nature, making them highly prone to secondary interactions with residual silanols on standard silica-based stationary phases. Furthermore, the addition of the oxygen atom only slightly alters the overall hydrophobicity of this specific fluorinated molecule.
The Solution: Switch to a high-density, end-capped UPLC column (e.g., sub-2 µm Ethylene Bridged Hybrid C18). Adjust your mobile phase to pH 3.0 using 10 mM ammonium formate to fully protonate the amine and suppress silanol ionization, ensuring sharp, baseline-resolved peaks.
Issue 2: False Negatives Due to LC-MS In-Source Fragmentation
The Symptom: You observe a degradation peak in UV/CAD, but the mass spectrometer only shows the parent mass (m/z 168.1) at that retention time.
The Causality: The N-O bond in N-hydroxylamines is thermally and electrically labile. High desolvation temperatures or excessive cone voltages in the Electrospray Ionization (ESI) source cause the molecule to lose oxygen or water before reaching the mass analyzer, reverting to the parent mass or forming an iminium ion.
The Solution: Implement "soft ionization" parameters. Lower the capillary voltage, reduce the desolvation temperature by 20-30%, and decrease the declustering potential. This preserves the fragile [M+H]⁺ 184.1 ion.
Part 3: Quantitative Data & Experimental Protocols
Data Presentation: Mass Spectrometry & Stability Metrics
Table 1: LC-MS/MS MRM Transitions for 3-Fluoro-phentermine & Oxidative Degradants
Analyte / Impurity
Chemical Formula
Exact Mass
Precursor Ion[M+H]⁺
Primary Product Ion
Collision Energy (eV)
Parent API
C₁₀H₁₄FN
167.11
168.12
151.10 (Loss of NH₃)
15
N-Hydroxylamine
C₁₀H₁₄FNO
183.11
184.11
166.10 (Loss of H₂O)
18
Nitroso Degradant
C₁₀H₁₂FNO
181.09
182.10
152.08 (Loss of NO)
22
Nitro Degradant
C₁₀H₁₂FNO₂
197.09
198.09
152.08 (Loss of NO₂)
25
Table 2: Impact of Storage Conditions on N-Oxidation (6-Week Study)
Storage Condition
Excipient Matrix
Peroxide Level (ppm)
N-Hydroxylamine Detected (%)
25°C / 60% RH
Pure API (Control)
< 1
Not Detected
40°C / 75% RH
Pure API (Control)
< 1
0.02%
40°C / 75% RH
API + Povidone
50
0.45%
40°C / 75% RH
API + PEG 400
120
0.88%
Self-Validating Protocol: LC-MS/MS Quantification of N-Oxidized Impurities
To ensure absolute trustworthiness, this protocol includes a System Suitability Test (SST) designed to self-validate the absence of in-source fragmentation. Rigorous method validation is paramount when monitoring trace-level genotoxic impurities [3].
Step 1: Sample Preparation (Cold Extraction)
Weigh 10 mg of the stored 1-(3-Fluorophenyl)-2-methylpropan-2-amine sample.
Dissolve in 10 mL of pre-chilled (4°C) Acetonitrile:Water (50:50, v/v) to prevent artifactual oxidation during sample handling.
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Step 2: System Suitability Testing (SST)
Inject a known reference standard of the N-hydroxylamine impurity.
Validation Check: Monitor both m/z 184.1 and m/z 168.1 at the impurity's retention time. If the ratio of 168.1 / 184.1 exceeds 5%, in-source fragmentation is occurring. You must lower the ESI source temperature before proceeding to actual samples.
Step 3: Chromatographic Separation
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient: 5% B to 60% B over 8 minutes.
Flow Rate: 0.4 mL/min.
Step 4: Mass Spectrometry Detection
Mode: ESI Positive, Multiple Reaction Monitoring (MRM).
Source Temp: 250°C (optimized to balance desolvation and stability).
Capillary Voltage: 3.0 kV.
Analysis: Integrate the peak area for the m/z 184.1 → 166.1 transition. Quantify against a matrix-matched calibration curve.
Part 4: Visualizing the Science
Oxidative Degradation Pathway
The following diagram maps the chemical causality of how the primary amine degrades under oxidative stress during storage.
Caption: Oxidative degradation pathway of 1-(3-Fluorophenyl)-2-methylpropan-2-amine during storage.
Analytical Troubleshooting Workflow
This self-validating workflow ensures that false negatives (due to fragmentation) and false positives (due to co-elution) are systematically eliminated.
Caption: Step-by-step analytical workflow for detecting N-oxidized impurities via LC-MS/MS.
References
Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: Evaluation of the Genotoxic Impurities of Selpercatinib Through HPLC and LC-MS/MS
Source: FABAD Journal of Pharmaceutical Sciences
URL: [Link]
Optimization
overcoming hygroscopic nature of 1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl
Focus: Overcoming Hygroscopicity in 1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl Welcome to the Advanced Solid-State Troubleshooting Guide. This resource is designed for drug development professionals and formulation sc...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Overcoming Hygroscopicity in 1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl
Welcome to the Advanced Solid-State Troubleshooting Guide. This resource is designed for drug development professionals and formulation scientists dealing with the aggressive moisture-uptake characteristics of 1-(3-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (a fluorinated phenethylamine/phentermine derivative, Free Base MW: 167.22 g/mol ) (1)[1].
Amine hydrochlorides are notoriously prone to deliquescence. This guide outlines the mechanistic causes, diagnostic workflows, and field-proven engineering solutions to stabilize this Active Pharmaceutical Ingredient (API).
Section 1: Mechanistic Diagnostics (The "Why" and "How Much")
Q1: Why does 1-(3-Fluorophenyl)-2-methylpropan-2-amine HCl rapidly deliquesce under ambient conditions?A1: The hygroscopicity is driven by the thermodynamics of the chloride counterion. The highly localized negative charge on the chloride anion creates a strong thermodynamic driving force to act as a hydrogen-bond acceptor with atmospheric water. Once the Critical Relative Humidity (CRH) is breached, capillary condensation occurs within the micro-voids of the crystal lattice. This process dissolves the water-soluble API in its own absorbed moisture, leading to a phase change from a crystalline solid to a deliquescent solution (2)[2].
Q2: How do we quantitatively classify its moisture uptake to dictate our formulation strategy?A2: We must establish a highly controlled sorption isotherm using Dynamic Vapor Sorption (DVS). Relying on static desiccator tests is insufficient because they cannot accurately capture sorption/desorption hysteresis, which is critical for distinguishing between surface adsorption and true hydrate formation.
Sample Preparation: Weigh exactly 10–15 mg of the API into a quartz DVS pan. Causality: A small, evenly distributed mass prevents diffusion limitations and ensures the entire sample reaches thermodynamic equilibrium simultaneously.
Baseline Equilibration: Dry the sample at 0% Relative Humidity (RH) and 25°C with a nitrogen carrier gas flow of 200 sccm.
Self-Validation Step: Do not proceed until the mass change over time (
) is strictly . This validates that the starting baseline is a true dry mass, preventing artificially skewed hysteresis data.
Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until
.
Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements, utilizing the same equilibrium criteria.
Data Interpretation: Compare the maximum weight gain against European Pharmacopoeia (Ph. Eur.) standards to dictate the next engineering steps.
Table 1: Ph. Eur. Hygroscopicity Classification & API Profiling
Q3: If environmental controls are not viable for scale-up, how can we engineer the solid state to reject moisture?A3: The most definitive solution is a Salt Screen . By replacing the highly polar chloride ion with a bulkier, less polar counterion (e.g., mesylate, sulfate, or tartrate), you reduce the microenvironmental polarity and disrupt the water-binding thermodynamics. This significantly lowers the hygroscopicity while often improving overall chemical stability (3)[3] (4)[4].
Protocol 2: Miniaturized High-Throughput Salt Screening
Freebasing the API: Dissolve the HCl salt in LC-MS grade water. Titrate with 1M NaOH to pH > 10 to fully deprotonate the primary amine. Extract the free base into ethyl acetate.
Causality: We must remove the chloride ion completely; residual chloride will competitively inhibit the nucleation of the new salt.
Equimolar Addition: In 2 mL glass vials, combine the free base and selected acids at a 1:1.05 molar ratio in a 50:50 ethanol/heptane solvent matrix.
Causality: The slight acid excess ensures complete protonation, while the anti-solvent (heptane) lowers the dielectric constant of the mixture to drive precipitation.
Thermal Cycling: Subject the vials to thermal cycling between 5°C and 40°C at 0.5°C/min for 48 hours.
Self-Validation Step: Thermal cycling actively dissolves unstable kinetic polymorphs and thermodynamically forces the most stable, least soluble (and typically least hygroscopic) crystalline lattice to nucleate.
Orthogonal Validation: Isolate solids via centrifugation. Validate crystallinity using X-Ray Powder Diffraction (XRPD) and confirm stoichiometry via ¹H-NMR. Finally, subject the new salt to Protocol 1 (DVS) to verify the reduction in hygroscopicity.
Q4: Can we stabilize the existing HCl salt without altering the API's regulatory counterion status?A4: Yes, via Co-crystallization . By introducing a co-former (e.g., a dicarboxylic acid like succinic acid) that acts as a strong hydrogen-bond donor, we can thermodynamically satisfy the chloride ion's hydrogen-bonding requirements before it has the chance to interact with atmospheric water (5)[5].
Protocol 3: HCl Co-Crystallization via Liquid-Assisted Grinding (LAG)
Milling: Place equimolar amounts of the API HCl salt and the selected co-former into a stainless steel milling jar.
Solvent Addition: Add exactly 15 µL of a bridging solvent (e.g., methanol).
Causality: The trace solvent acts as a molecular lubricant. It drastically lowers the activation energy required for solid-state structural rearrangement without fully dissolving the bulk powder.
Grinding & Validation: Mill at 30 Hz for 20 minutes. Analyze the resulting powder via Differential Scanning Calorimetry (DSC).
Self-Validation Step: A single, sharp endothermic melting point distinct from both the pure API and the pure co-former confirms the successful formation of a single-phase co-crystal, proving it is not merely a physical mixture.
Q5: If we must proceed with the HCl salt as-is, what are the best practices for handling during downstream processing?A5: You must implement strict extrinsic moisture barriers.
Environmental Control: All weighing, blending, and milling must occur in a dry room or isolator glovebox with RH strictly maintained below 20%.
Excipient Blending: Incorporate hydrophobic moisture scavengers directly into the formulation. Blending the API with Colloidal Silicon Dioxide (fumed silica/Aerosil) at 0.5% - 2.0% w/w coats the API particles, creating a hydrophobic physical barrier that intercepts atmospheric moisture before it can reach the amine hydrochloride lattice.
Workflow Visualization
Fig 1: Decision matrix for mitigating amine hydrochloride hygroscopicity via solid-state engineering.
References
National Institutes of Health. "1-(3-Fluorophenyl)-2-methylpropan-2-amine | C10H14FN | CID 43317084". PubChem Database. 1
Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, ACS Publications. 3
Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules, National Institutes of Health. 4
Roy, S., et al. "A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives". Biomedical Research, ResearchGate. 2
Childs, S. L., et al. "Novel cocrystallization of hydrochloric acid salt of an active agent". Google Patents (CA2514092C). 5
1-(3-Fluorophenyl)-2-methylpropan-2-amine vs fenfluramine binding profile
Comparative Pharmacological Profiling: 1-(3-Fluorophenyl)-2-methylpropan-2-amine vs. Fenfluramine As drug development pivots toward safer monoaminergic agents for metabolic and central nervous system disorders, understan...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Pharmacological Profiling: 1-(3-Fluorophenyl)-2-methylpropan-2-amine vs. Fenfluramine
As drug development pivots toward safer monoaminergic agents for metabolic and central nervous system disorders, understanding the nuanced structure-activity relationships (SAR) of phenethylamine derivatives is critical. This guide provides an objective, data-driven comparison between 1-(3-Fluorophenyl)-2-methylpropan-2-amine (a fluorinated analog of phentermine, hereafter referred to as 3-F-Phentermine) and Fenfluramine .
By dissecting their monoamine transporter release profiles and 5-HT2B receptor liabilities, we establish the mechanistic causality behind their divergent safety profiles and detail the self-validating experimental workflows used to characterize them.
Structural Causality & Pharmacodynamics
The pharmacological divergence between these two compounds is dictated by specific steric and electronic modifications to the phenethylamine scaffold.
Fenfluramine: Features a 3-trifluoromethyl group and an N-ethyl substitution. This specific configuration optimally anchors into the orthosteric binding pocket of the Serotonin Transporter (SERT) and the 5-HT2B receptor. Its active metabolite, norfenfluramine, acts as a potent full agonist at 5-HT2B[1],[2].
1-(3-Fluorophenyl)-2-methylpropan-2-amine: Features a 3-fluoro substitution and an
-dimethyl configuration. While the meta-halogen (fluorine) increases baseline serotonergic affinity compared to unsubstituted amphetamines, the quaternary carbon (-dimethyl) introduces significant steric bulk adjacent to the amine. This steric hindrance restricts the conformational flexibility required to fully engage the 5-HT2B receptor's activation micro-switches, effectively abolishing the mitogenic signaling cascade[3]. Furthermore, it shifts the transporter preference back toward the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)[4].
Fig 1: Divergent receptor targeting and downstream physiological outcomes of Fenfluramine vs. 3-F-Phentermine.
To objectively evaluate these compounds, we look at their half-maximal effective concentrations (
) for inducing monoamine release and activating the 5-HT2B receptor. Fenfluramine's robust SERT release and 5-HT2B agonism are well-documented drivers of cardiac valvulopathy[1],[5]. In contrast, 3-F-Phentermine exhibits a catecholamine-selective profile.
Table 1: In Vitro Monoamine Release Profile (
, nM)
Data represents the concentration required to induce 50% maximal reverse-transport (efflux) of tritiated monoamines from rat brain synaptosomes.
As an application scientist, ensuring the trustworthiness of your data requires deploying self-validating experimental systems. Below are the optimized protocols used to generate the comparative profiles above.
Protocol A: In Vitro Monoamine Release Assay (Synaptosomal Efflux)
Rationale: We utilize crude rat brain synaptosomes rather than recombinant cell lines. Synaptosomes maintain the native lipid microenvironment and endogenous auxiliary proteins of DAT, NET, and SERT, ensuring that the measured reverse-transport kinetics accurately reflect physiological conditions.
Tissue Preparation: Homogenize freshly dissected rat striatum (for DAT) or cortex (for NET/SERT) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove debris, then at 12,000 × g to isolate the synaptosomal pellet.
Radioligand Loading: Resuspend the pellet in Krebs-Ringer phosphate buffer. Incubate with 5 nM of
-Dopamine, -Norepinephrine, or -Serotonin for 30 minutes at 37°C to allow VMAT2-mediated vesicular loading.
Baseline Establishment (Self-Validation): Wash synaptosomes twice to remove extracellular radioligand. Aliquot into a 96-well filter plate. Include a non-specific background control (buffer only) and a 100% release control (1% Triton X-100) to define the assay's dynamic range.
Compound Challenge: Add Fenfluramine or 3-F-Phentermine at varying concentrations (1 nM to 10
M). Incubate for 15 minutes.
Termination & Readout: Rapidly filter the plate through GF/B glass fiber filters using a vacuum manifold. Wash with ice-cold buffer to halt transport. Quantify the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the inverse of retained radioactivity.
-coupled GPCR. Its activation triggers phospholipase C (PLC), leading to generation and subsequent intracellular calcium release. The Fluorometric Imaging Plate Reader (FLIPR) provides a real-time, kinetic readout of this calcium transient, making it the gold standard for identifying off-target 5-HT2B agonism linked to valvulopathy[3].
Cell Culture: Seed HEK293 cells stably expressing the human 5-HT2B receptor into a 384-well black-wall, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20
L of Calcium-4 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.
System Calibration: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds to establish the negative control baseline.
Kinetic Measurement: Automatically inject test compounds (Fenfluramine, 3-F-Phentermine) and a positive control (Serotonin, 1
M). Record fluorescence continuously for 3 minutes.
Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Plot against log[concentration] to derive the
The comparative profiling of 1-(3-Fluorophenyl)-2-methylpropan-2-amine against fenfluramine underscores the profound impact of structural pharmacology. While fenfluramine's N-ethyl and 3-trifluoromethyl substitutions drive potent SERT release and dangerous 5-HT2B agonism, the
-dimethyl architecture of 3-F-Phentermine sterically protects against 5-HT2B activation while maintaining a highly effective catecholamine-releasing profile. For drug development professionals, utilizing rigorous, self-validating assays like synaptosomal efflux and FLIPR is non-negotiable when screening phenethylamine analogs for cardiovascular safety.
References
Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836-2841.[Link]
Rothman, R. B., & Baumann, M. H. (2009). Serotonergic drugs and valvular heart disease. Expert Opinion on Drug Safety, 8(3), 317-329.[Link]
Kilpatrick, I. C., Traut, M., & Heal, D. J. (2001). Monoamine Oxidase Inhibition Is Unlikely to Be Relevant to the Risks Associated With Phentermine and Fenfluramine: A Comparison With Their Abilities to Evoke Monoamine Release. International Journal of Obesity and Related Metabolic Disorders, 25(10), 1454-1458.[Link]
An In-Depth Comparison Guide: The Leuckart Reaction vs. Metal Hydride Reductive Amination
As a Senior Application Scientist navigating the complexities of C–N bond formation, selecting the optimal synthetic route for amine synthesis is a critical decision in drug development and chemical manufacturing. Approx...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of C–N bond formation, selecting the optimal synthetic route for amine synthesis is a critical decision in drug development and chemical manufacturing. Approximately 25% of all C–N bond-forming reactions in the pharmaceutical industry rely on reductive amination[1].
However, "reductive amination" is a broad umbrella. Historically, the Leuckart Reaction (and its variant, the Leuckart-Wallach reaction) pioneered this space by utilizing formamide or ammonium formate as both the nitrogen source and the reducing agent[2]. In modern medicinal chemistry, Direct Reductive Amination using mild metal hydrides—specifically Sodium Triacetoxyborohydride (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) or Sodium Cyanoborohydride ()—has largely overtaken the classical methods for laboratory-scale synthesis[3].
This guide objectively compares these two alternative methodologies, providing mechanistic insights, experimental protocols, and quantitative data to help you select the most robust self-validating system for your synthetic pipeline.
Mechanistic Causality & Reaction Dynamics
To make an informed choice, one must understand the causality behind the reaction conditions. Both methods proceed via an intermediate iminium ion, but their reduction mechanisms dictate their operational parameters.
The Leuckart Reaction:
The Leuckart reaction converts aldehydes or ketones to amines using ammonium formate or formamide[2]. The reaction is driven by heat (typically 160 °C to 185 °C)[4]. The high temperature is required to dissociate ammonium formate into ammonia and formic acid, and subsequently to drive the nucleophilic attack on the carbonyl[1]. The intermediate iminium ion is reduced by a hydride transfer from the formate ion, releasing
as a byproduct[2]. Because the initial product is often an N-formyl derivative, a secondary acidic or basic hydrolysis step is required to liberate the free amine[5].
Metal Hydride Reductive Amination:
Modern reductive amination utilizes ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
as a mild, chemoselective reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it significantly less reactive than ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
[6]. This precise tuning of reactivity ensures that the reagent reduces the transient iminium ion much faster than it reduces the starting carbonyl compound[6]. Consequently, the reaction can be performed as a "one-pot" procedure at room temperature, without the need to isolate the imine or perform harsh hydrolysis.
Mechanistic divergence of the Leuckart reaction vs. Metal Hydride Reductive Amination.
Comparative Performance Data
When scaling a reaction from the bench to the pilot plant, the choice between these methods hinges on cost, functional group tolerance, and energy consumption. The table below summarizes the quantitative and qualitative performance metrics of both routes.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causal explanation so that the researcher can troubleshoot deviations in real-time.
Protocol A: The Leuckart Reaction (Synthesis of an Alkylamine from a Ketone)
Objective: Synthesize a primary amine using ammonium formate. This method requires a Dean-Stark apparatus to drive the equilibrium.
Reagent Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 equivalent of the ketone (e.g., acetophenone) and 4.0 equivalents of ammonium formate.
Causality: An excess of ammonium formate is required because it acts as both the nitrogen source and the reducing agent. It will thermally decompose into ammonia and formic acid[2].
Thermal Activation: Heat the mixture gradually to 160–170 °C.
Causality: The reaction will not proceed at lower temperatures. As the temperature rises, water and unreacted ammonia will begin to distill off.
Water Removal: Continuously remove the water collected in the Dean-Stark trap over 8–12 hours.
Causality: Removing water drives the condensation step (imine formation) forward via Le Chatelier's principle[9].
Hydrolysis of the N-Formyl Intermediate: Cool the reaction mixture to 80 °C. Add 6M HCl (excess) and reflux for an additional 2 hours.
Causality: The Leuckart reaction predominantly yields an N-formyl derivative rather than the free amine[5]. Acidic hydrolysis cleaves the formyl group to yield the amine hydrochloride salt.
Workup: Cool to room temperature, extract with diethyl ether to remove unreacted ketone. Basify the aqueous layer with 20% NaOH to pH > 12, and extract the free amine with dichloromethane. Dry over
and concentrate.
Protocol B: Direct Reductive Amination using
Objective: Synthesize a secondary amine from an aldehyde and a primary amine under mild conditions.
Imine Formation: In a dry flask under nitrogen, dissolve 1.0 equivalent of the aldehyde and 1.05 equivalents of the primary amine in 1,2-Dichloroethane (DCE) (0.2 M concentration).
Causality: DCE is the preferred solvent as it maximizes the reaction rate and solubility of the hydride[7].
Acid Catalysis (Optional but Recommended): Add 1.0 equivalent of glacial acetic acid.
Causality: Acetic acid catalyzes the formation of the iminium ion. Because
is highly stable, the presence of stoichiometric acid does not prematurely degrade the reducing agent[6].
Hydride Addition: Add 1.4 equivalents of Sodium Triacetoxyborohydride (
) portion-wise at room temperature.
Causality: The reagent is added last to ensure that it selectively reduces the rapidly forming iminium ion rather than the starting carbonyl[6].
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the starting materials via TLC (UV light).
Causality: The imine intermediate and the secondary amine product will have distinct
values, providing a real-time visual validation of the reaction progress[10].
Quench and Workup: Quench the reaction by adding saturated aqueous
and stir for 15 minutes. Extract with ethyl acetate, wash with brine, dry over , and concentrate in vacuo.
Strategic Decision Workflow
Choosing between the Leuckart reaction and metal hydride reductive amination is a balance of scale, budget, and molecular complexity. Use the logic tree below to standardize decision-making within your development team.
Decision tree for selecting the optimal reductive amination protocol based on scale and substrate.
Conclusion
While the Leuckart Reaction remains a titan of industrial scale-up due to its incredibly low reagent costs and avoidance of pyrophoric or toxic metal hydrides, its harsh thermal requirements render it obsolete for late-stage functionalization of complex APIs. Conversely, Sodium Triacetoxyborohydride provides the modern researcher with unparalleled chemoselectivity and operational simplicity. By understanding the mechanistic causality of both pathways, scientists can seamlessly transition from library synthesis at the bench to multi-kilogram production in the plant.
References
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. 1
1-(3-Fluorophenyl)-2-methylpropan-2-amine NMR spectrum analysis vs standard
Comprehensive NMR Spectrum Analysis of 1-(3-Fluorophenyl)-2-methylpropan-2-amine: Test Article vs. Certified Reference Standard Introduction 1-(3-Fluorophenyl)-2-methylpropan-2-amine (commonly referred to as 3-fluorophen...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive NMR Spectrum Analysis of 1-(3-Fluorophenyl)-2-methylpropan-2-amine: Test Article vs. Certified Reference Standard
Introduction
1-(3-Fluorophenyl)-2-methylpropan-2-amine (commonly referred to as 3-fluorophentermine) is a fluorinated analog of the anorectic agent phentermine. In pharmaceutical development and forensic analysis, unambiguously distinguishing this compound from its positional isomers (e.g., 2-fluoro or 4-fluoro analogs) and determining its absolute purity is a critical regulatory requirement.
While traditional chromatographic techniques (HPLC-UV) are highly sensitive, they rely on relative response factors and require a structurally identical reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), bypasses this limitation. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR allows for absolute purity determination using an unrelated, highly pure internal standard[1]. This guide objectively compares the spectral performance and purity of a synthesized test article against a Certified Reference Material (CRM)[2], establishing a self-validating protocol for structural elucidation.
Section 1: The Self-Validating qNMR Methodology
To ensure the highest scientific integrity, the following protocol is designed as a closed, self-validating system. By incorporating a primary internal standard and rigorous pre-acquisition checks, any deviations in instrument performance or sample preparation are immediately identifiable.
Step 1: System Suitability and Blank Verification
Before sample analysis, a blank sample of the chosen solvent, deuterated chloroform (CDCl₃), is analyzed.
Causality: This step validates the solvent system. It ensures the CDCl₃ is free of protonated impurities (e.g., residual H₂O or trace organic contaminants) that could overlap with the analyte's signals and artificially inflate integration values, thereby skewing the purity calculation[3].
Step 2: Gravimetric Sample Preparation
Accurately weigh ~10.00 mg of the 1-(3-Fluorophenyl)-2-methylpropan-2-amine test article and ~5.00 mg of Maleic Acid (Internal Standard, >99.9% CRM purity) using a microanalytical balance (±0.01 mg precision).
Co-dissolve both solids in 0.6 mL of CDCl₃.
Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.
Causality: Maleic acid is specifically selected as the internal standard because its symmetric protons produce a sharp singlet at ~6.3 ppm. This resonance sits perfectly in the baseline gap between the analyte's aliphatic (1.1–2.7 ppm) and aromatic (6.8–7.3 ppm) signals, preventing integration overlap. Furthermore, filtering the sample removes microscopic particulate matter and paramagnetic impurities that distort magnetic field homogeneity and degrade spectral line shape[3].
Step 3: Optimized NMR Acquisition
Acquire ¹H, ¹³C, and ¹⁹F spectra using a high-field spectrometer (e.g., 400 MHz or 600 MHz).
Pulse Angle: Calibrated to 90° for maximum signal excitation.
Relaxation Delay (D1): Set to 30 seconds.
Number of Scans (NS): 64 for ¹H, 1024 for ¹³C.
Causality: In qNMR, complete magnetization recovery between radiofrequency pulses is critical. Protons in different electronic environments relax at different rates (T₁). Setting the D1 delay to at least 5 times the longest T₁ relaxation time of the analyte ensures >99% signal recovery, preventing the under-representation of slow-relaxing nuclei during integration[4].
Step 4: Spectral Processing
Apply an exponential window function with a line broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without compromising peak resolution. Perform manual phase correction (zero- and first-order) and a polynomial baseline correction to ensure the baseline is perfectly flat prior to integration[5].
Workflow for qNMR validation and purity determination of 1-(3-Fluorophenyl)-2-methylpropan-2-amine.
Section 2: Comparative Spectral Analysis
The structural identity of the synthesized test article is confirmed by comparing its chemical shifts, multiplicities, and coupling constants against the CRM.
Section 3: Mechanistic Insights into Spectral Features
Understanding the physical chemistry behind the spectra is vital for accurate interpretation:
The Gem-Dimethyl Singlet: The two methyl groups at the C2 position appear as a highly intense, sharp 6H singlet at ~1.10 ppm. Causality: The adjacent C2 carbon is fully substituted (quaternary), bonded to the amine, the CH₂ group, and the two methyls. The absence of neighboring protons means there is no scalar (spin-spin) coupling to split the signal, making it an excellent, high-intensity target peak for qNMR integration.
¹⁹F-¹³C Heteronuclear Coupling: The ¹⁹F nucleus (spin 1/2) couples extensively with the aromatic carbons, causing characteristic doublet splitting in the ¹³C spectrum. The carbon directly attached to the fluorine (C3) shows a massive coupling constant (
Hz). The ortho and meta carbons show progressively smaller couplings ( Hz, Hz). This predictable attenuation of -coupling through chemical bonds provides definitive proof of the 3-fluoro substitution pattern, easily distinguishing it from 2-fluoro or 4-fluoro positional isomers.
Section 4: Purity Determination via Absolute qNMR
Using the integrated area of the analyte's CH₂ singlet (2.65 ppm, 2H) against the Maleic Acid internal standard singlet (6.30 ppm, 2H), the absolute mass fraction (purity) is calculated using the established qNMR equation[1]:
(Where
is the integral area, is the number of nuclei, is the molar mass, is the gravimetric mass, and is the purity).
Table 3: Absolute Purity Assessment
Parameter
Certified Reference Material
Synthesized Test Article
Internal Standard
Maleic Acid (>99.9%)
Maleic Acid (>99.9%)
Analyte Peak Used
2.65 ppm (2H, -CH₂-)
2.65 ppm (2H, -CH₂-)
IS Peak Used
6.30 ppm (2H, =CH-)
6.30 ppm (2H, =CH-)
Calculated Purity
99.8% ± 0.1%
98.4% ± 0.2%
Pass/Fail Criteria
> 99.0%
> 98.0% (Pass)
The test article demonstrates excellent spectral alignment with the CRM, confirming its structural identity. The absolute purity of 98.4% meets standard criteria for downstream preclinical or analytical applications.
References
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, 2024.[Link]
Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Resources, 2024.[Link]
American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." ACS Publications, 2024.[Link]
Oxford University. "Quantitative NMR Spectroscopy." Department of Chemistry, 2024.[Link]
Comparative Pharmacodynamics of Fluorinated Phentermine Analogs in Obesity Research Models
Introduction: The Chemical Rationale for Fluorination In the landscape of obesity pharmacotherapy, phentermine remains a gold-standard reference compound. As an α,α-dimethylphenethylamine derivative, it effectively suppr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemical Rationale for Fluorination
In the landscape of obesity pharmacotherapy, phentermine remains a gold-standard reference compound. As an α,α-dimethylphenethylamine derivative, it effectively suppresses appetite through central monoaminergic modulation. However, in drug development, structural modifications—specifically halogenation via fluorine—have been extensively explored to alter pharmacokinetic and pharmacodynamic profiles.
The introduction of fluorine atoms (such as the trifluoromethyl group in fenfluramine or mono-fluoro substitutions in experimental analogs) is a deliberate chemical strategy. Fluorination increases lipophilicity (enhancing blood-brain barrier penetration) and blocks cytochrome P450-mediated aromatic hydroxylation, thereby extending the compound's half-life [1][1]. More critically, these substitutions drastically shift the molecule's affinity from noradrenergic targets to serotonergic targets, fundamentally altering its efficacy and safety profile in obesity models.
Mechanistic Divergence: Phentermine vs. Fluorinated Analogs
Understanding the causality behind the success and failure of these compounds requires a deep dive into their receptor pharmacology:
Phentermine (Non-fluorinated): Phentermine acts primarily as a potent substrate and releaser at the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT). Its activity at the serotonin transporter (SERT) is negligible [2][2]. This targeted catecholamine release activates Pro-opiomelanocortin (POMC) neurons in the arcuate nucleus, driving appetite suppression without serotonergic toxicity. Today, it is often combined with topiramate (Qsymia) to maximize weight loss while minimizing dose-dependent side effects [3][3].
Trifluoromethylated Analogs (Fenfluramine / Dexfenfluramine): The addition of a 3-trifluoromethyl (-CF3) group transforms the molecule. Dexfenfluramine acts as a potent SERT substrate, triggering massive serotonin efflux. While this activates anorexigenic 5-HT2C receptors, it simultaneously acts as a potent agonist at 5-HT2B receptors [4][4]. Because 5-HT2B receptors are heavily expressed on cardiac fibroblasts, this agonism leads to fatal cardiac valvulopathy, resulting in the global withdrawal of these drugs [5][5].
Fig 1: Pharmacodynamic divergence of phentermine vs. fluorinated analogs in monoamine signaling.
Quantitative Pharmacological Comparison
The table below summarizes the receptor binding affinities (represented by typical preclinical IC50/Ki values) and clinical outcomes of phentermine compared to its fluorinated counterparts.
Table 1: Transporter Selectivity and Efficacy Profiles
Compound
Structural Modification
NET IC50 (nM)
DAT IC50 (nM)
SERT IC50 (nM)
5-HT2B Agonism
Clinical Status / Outcome
Phentermine
None
~ 40 - 50
~ 300
> 10,000
Negligible
FDA-Approved (Short-term)
Fenfluramine
3-Trifluoromethyl (-CF3)
~ 300
> 10,000
~ 50
High
Withdrawn (Valvulopathy)
Dexfenfluramine
D-enantiomer of Fenfluramine
~ 400
> 10,000
~ 30
High
Withdrawn (Valvulopathy)
4-Fluorophentermine
Para-fluoro (-F) substitution
~ 80
~ 450
~ 800
Low to Moderate
Experimental / Preclinical
Note: Lower IC50 values indicate higher binding affinity. The critical takeaway is the inversion of the NET:SERT ratio upon heavy fluorination.
When developing or researching new mono-fluorinated phentermine analogs, scientists must employ a self-validating workflow that explicitly links in vitro safety data to in vivo efficacy. The following protocol utilizes a gated, step-by-step methodology to ensure scientific integrity.
Phase 1: In Vitro Monoamine Transporter Selectivity Assay
Objective: Determine the NET vs. SERT efflux ratio.
Action: Plate HEK293 cells stably expressing human NET, DAT, and SERT. Load cells with a fluorescent monoamine false neurotransmitter (e.g., FFN200). Introduce the fluorinated analog at varying concentrations (10 nM to 10 μM) and measure fluorescence decay (efflux) via a microplate reader.
Causality: Because heavy SERT efflux is historically correlated with 5-HT receptor-mediated toxicity, establishing the transporter selectivity ratio is the primary determinant of the drug's therapeutic window.
Validation Checkpoint: The analog must demonstrate a NET/SERT affinity ratio of at least 10:1. If SERT IC50 is < 100 nM, the compound is flagged for high toxicity risk and halted.
Action: Utilize CHO-K1 cells expressing the human 5-HT2B receptor. Incubate with Fluo-4 AM calcium indicator dye. Apply the fluorinated analog and measure intracellular Ca2+ release (fluorescence peak at 516 nm). Compare the
to a serotonin positive control.
Causality: Fenfluramine's withdrawal was directly caused by 5-HT2B agonism leading to fibroblast proliferation on heart valves. This assay isolates that specific mechanism to guarantee cardiovascular safety before animal testing.
Validation Checkpoint: If the compound exhibits an
> 10% relative to serotonin at the 5-HT2B receptor, the protocol self-terminates the compound's progression.
Phase 3: In Vivo Diet-Induced Obesity (DIO) Efficacy & Echocardiography
Objective: Assess weight loss efficacy and validate in vivo cardiac safety.
Action:
Induce obesity in C57BL/6J mice via a 60% high-fat diet (HFD) for 12 weeks.
Implant subcutaneous osmotic minipumps to deliver vehicle, phentermine (10 mg/kg/day), or the validated fluorinated analog for 14 days.
Record daily food intake and body weight.
On Day 14, perform high-resolution echocardiography to measure aortic and mitral valve thickness.
Causality: Osmotic minipumps eliminate the stress of daily handling (which can artificially suppress mouse appetite). Echocardiography serves as the final, definitive in vivo validation that the chemical modifications (fluorination) achieved weight loss without inducing the structural heart changes seen with older fluorinated agents.
Conclusion
The comparison between phentermine and its fluorinated analogs serves as a foundational lesson in obesity pharmacology. While fluorine substitution is a powerful tool to enhance metabolic stability and brain penetrance, it can drastically alter monoamine transporter selectivity. As demonstrated by the fenfluramine paradigm, shifting the pharmacological profile too heavily toward SERT and 5-HT2B introduces severe cardiovascular liabilities. Modern drug development protocols must therefore utilize rigorous, self-validating screening systems to isolate the anorexigenic benefits of these analogs from their off-target risks.
References
Phentermine - A "weighty" or a dangerous substance? - ResearchGate. Available at:[Link]
Clinical Feature: New Pharmacologic Approaches to Obesity - National Lipid Association. Available at:[Link]
Fenfluramine/phentermine - Wikipedia. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling 1-(3-Fluorophenyl)-2-methylpropan-2-amine
1-(3-Fluorophenyl)-2-methylpropan-2-amine (CAS 1840-78-4 for the freebase; CAS 2194-88-9 for the hydrochloride salt) is a highly potent, fluorinated phenethylamine derivative structurally related to phentermine[1][2][3]....
Author: BenchChem Technical Support Team. Date: March 2026
1-(3-Fluorophenyl)-2-methylpropan-2-amine (CAS 1840-78-4 for the freebase; CAS 2194-88-9 for the hydrochloride salt) is a highly potent, fluorinated phenethylamine derivative structurally related to phentermine[1][2][3]. As a research chemical and central nervous system (CNS) stimulant, it demands rigorous, scientifically grounded safety protocols[3]. This guide provides drug development professionals with a self-validating operational framework to ensure zero-exposure handling, formulation, and disposal.
Hazard Profile & Mechanistic Causality
To safely handle this compound, researchers must understand the causality behind its toxicity. The molecule features a phentermine backbone (
-dimethylphenethylamine) with a fluorine atom substituted at the meta position of the phenyl ring[1][4].
The Pharmacological Danger:
The
-dimethyl substitution sterically hinders degradation by monoamine oxidase (MAO), granting the molecule a prolonged half-life[3]. Concurrently, the meta-fluoro substitution significantly increases the molecule's lipophilicity and metabolic stability by resisting cytochrome P450-mediated ring oxidation[4]. Because of this enhanced lipophilicity, the compound readily crosses the blood-brain barrier and dermal layers, acting as a potent monoamine releasing agent[3][4].
Consequently, accidental exposure (via inhalation of the aerosolized salt or dermal absorption of the freebase) bypasses first-pass metabolism, leading to rapid, severe acute toxicity characterized by extreme sympathetic stimulation, tachycardia, and hypertension[5][6].
H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[6][7]
Personal Protective Equipment (PPE) Matrix
Every PPE choice must act as a self-validating barrier against the specific physicochemical properties of the compound. Do not rely on standard laboratory attire.
Respiratory Protection: When handling the hydrochloride salt (powder form), use a NIOSH-approved N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR)[8].
Causality: The fine crystalline powder is highly prone to aerosolization during weighing. Inhalation of microscopic particulates leads to immediate systemic absorption through the pulmonary alveoli[6][8].
Dermal Protection: Double-gloving with chemical-resistant nitrile gloves (minimum 8 mil thickness) is mandatory[6]. Wear a flame-resistant, impermeable lab coat with fitted cuffs[6].
Causality: The freebase form is highly lipophilic and will rapidly absorb through unprotected skin[3]. The double-glove system is self-validating: if the outer glove is contaminated, it must be doffed immediately to prevent secondary transfer, leaving the inner glove intact to protect the skin.
Ocular Protection: Tightly fitting safety goggles conforming to EN 166 or NIOSH standards[6].
Causality: The amine functional group can cause severe ocular irritation, and the highly vascularized ocular mucosa provides a rapid route for systemic absorption[6].
Operational Workflow & Handling Protocols
Handling must be strictly confined to a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration[8].
Step-by-Step Weighing and Formulation Protocol
Preparation & Validation: Verify the inward airflow of the fume hood/BSC using a flow indicator before opening any containers. Line the workspace with disposable, absorbent, plastic-backed bench paper to capture micro-spills[9].
Static Mitigation: Engage an anti-static bar or zero-stat gun around the analytical balance.
Causality: The HCl salt powder generates static cling, which can cause sudden, uncontrolled aerosolization or cross-contamination of the balance enclosure[6].
Enclosed Weighing: Tare a sealable glass vial. Transfer the required mass of 1-(3-Fluorophenyl)-2-methylpropan-2-amine using a disposable, anti-static spatula. Seal the vial tightly before removing it from the balance enclosure.
Closed-System Solubilization: Inject the designated solvent (e.g., sterile water/saline for the HCl salt; organic solvent for the freebase) directly into the sealed vial through a septum using a Luer-lock syringe. This maintains a closed system and prevents vapor/aerosol escape.
Decontamination: Wipe down the exterior of the sealed vial, the spatulas, and the balance enclosure with a 10% bleach solution followed by 70% ethanol to chemically degrade and remove any residual active pharmaceutical ingredient (API)[9].
Fig 1: Operational workflow and spill response logic for handling fluorinated phenethylamine analogs.
Spill Response and Disposal Plans
A spill of this compound represents an immediate, high-level exposure hazard. Never use dry sweeping for powders , as this will instantly aerosolize the toxic API[7].
Step-by-Step Spill Cleanup
Evacuate & Assess: Immediately alert nearby personnel and clear the area. Ensure full PPE (including a P100 respirator) is donned before approaching the spill zone[9].
Containment (Liquid/Freebase): Surround and cover the liquid spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth, sand, or universal chemical binders)[7][9].
Containment (Powder/HCl Salt): Gently cover the dry powder with damp absorbent pads to suppress dust formation. Do NOT use pressurized water streams[7].
Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[6].
Chemical Neutralization: Wash the spill surface with a low-pH detergent or 10% bleach solution, followed by copious amounts of water. This fully degrades and removes the lipophilic amine residue[6][9].
Disposal Plan
Under no circumstances should this compound be flushed into sewers or waterways[7]. All contaminated materials (PPE, bench paper, absorbent materials, and empty vials) must be double-bagged in highly visible hazardous waste bags[9]. Label the containers explicitly as "Toxic/Hazardous Waste - Phenethylamine Derivative" and route them for high-temperature incineration through an approved environmental waste contractor in strict accordance with local and federal regulations[6][9].
References
Title: 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: Identification and characterization of the new psychoactive substance 3-fluoroethamphetamine in seized material
Source: ResearchGate
URL: [Link]
Title: Phentermine Hydrochloride Safety Data Sheet
Source: Accentuate.io
URL: [Link]